2-Allyl-6-t-butylphenol
Description
2-Allyl-6-t-butylphenol, with the chemical formula C13H18O, is a notable member of the hindered phenol (B47542) family. nist.govnist.gov Its structure is characterized by a phenol ring substituted with an allyl group at the 2-position and a tert-butyl group at the 6-position. This specific arrangement of functional groups is central to its chemical behavior and utility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3354-55-0 |
| Molecular Formula | C13H18O |
| Molecular Weight | 190.28 g/mol |
| Appearance | - |
| Boiling Point | - |
| Melting Point | - |
| Solubility | - |
Hindered phenols are a class of phenolic compounds characterized by the presence of bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions relative to the hydroxyl group. mfa.org This steric hindrance significantly influences the reactivity of the phenolic proton, making these compounds excellent radical scavengers. mfa.org They are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom to a free radical, thereby neutralizing it and forming a stable phenoxyl radical that does not readily participate in further propagation reactions. mfa.orgacs.org
This compound fits squarely within this class, with the tert-butyl group providing the characteristic steric shielding. The presence of the allyl group, however, introduces an additional reactive site, expanding its synthetic potential beyond that of simple hindered phenols like 2,6-di-tert-butylphenol. nih.govwikipedia.org
The dual functionality of this compound—the hindered phenolic hydroxyl group and the reactive allyl group—makes it a versatile intermediate in organic synthesis. The allyl group can undergo a wide range of chemical transformations, including oxidation, reduction, addition reactions, and polymerization, allowing for the introduction of diverse functionalities.
In industrial chemistry, hindered phenols are crucial as antioxidants and stabilizers in polymers, fuels, and lubricants to prevent oxidative degradation. mfa.orgvinatiorganics.com While specific large-scale industrial uses for this compound are not as widely documented as for compounds like BHT (butylated hydroxytoluene), its structural motifs suggest potential applications as a monomer or a precursor to more complex antioxidants and stabilizers. For instance, the allyl group could be used to graft the antioxidant moiety onto a polymer backbone.
The synthesis of hindered phenols, in general, has been a topic of interest for many decades, driven by the need for effective antioxidants. acs.orggoogle.com The alkylation of phenols is a common synthetic route. cnchemshop.comacs.org The synthesis of ortho-allyl phenols can be achieved through various methods, including the Claisen rearrangement of allyl phenyl ethers. A common route to this compound likely involves the allylation of 2-tert-butylphenol. prepchem.com
Emerging research appears to focus on leveraging the unique combination of the hindered phenol and the allyl group. Studies have explored the synthesis of derivatives of this compound for various applications. For example, it has been used as a starting material in the synthesis of more complex molecules with potential biological activity. prepchem.comgoogle.com Research into eugenol-related compounds, which share the allyl phenol substructure, has investigated their antioxidant and pro-oxidant activities, suggesting that the interplay of these functionalities can lead to complex biological effects. nih.gov
The study of this compound and related compounds contributes to a deeper understanding of structure-activity relationships in hindered phenols. The presence of the allyl group can modulate the antioxidant activity and introduce new reaction pathways. This has implications for the design of novel antioxidants with tailored properties, such as improved solubility or compatibility with specific matrices.
Furthermore, the synthetic versatility of this compound makes it a valuable tool for creating complex molecular architectures. This is relevant in fields such as materials science, where new monomers and functional additives are constantly sought, and in medicinal chemistry, where the hindered phenol moiety is explored for its potential therapeutic effects. mdpi.commdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 3354-55-0 |
| 2-tert-Butylphenol | 88-18-6 |
| 2,6-Di-tert-butylphenol | 128-39-2 |
| Butylated hydroxytoluene (BHT) | 128-37-0 |
| Eugenol | 97-53-0 |
| 2-allyl-4-X-phenols | (Varies) |
| 5-hexynoyl chloride | 927-73-1 |
| Allyl bromide | 106-95-6 |
| Potassium carbonate | 584-08-7 |
| Acetone | 67-64-1 |
| Ethyl acetate | 141-78-6 |
| Hexane | 110-54-3 |
| Phenol | 108-95-2 |
| Isobutylene | 115-11-7 |
| Aluminum phenoxide | 22409-17-0 |
| 2,4-di-tert-butylphenol | 96-76-4 |
| 4-allyl-2,6-di-t-butylphenol | 13677-69-5 |
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-tert-butyl-6-prop-2-enylphenol |
InChI |
InChI=1S/C13H18O/c1-5-7-10-8-6-9-11(12(10)14)13(2,3)4/h5-6,8-9,14H,1,7H2,2-4H3 |
InChI Key |
JHCFLUGYQKACEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allyl 6 T Butylphenol
Direct C-Allylation Strategies from Phenolic Precursors
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and its application in the allylation of phenols offers an atom-economical route to substituted phenolic compounds. This section explores various metal-catalyzed pathways for the direct C-allylation of phenolic precursors to yield 2-allyl-6-tert-butylphenol.
Metal-Catalyzed C-Allylation Pathways
Transition metal catalysis provides a versatile platform for the selective C-H allylation of phenols. Palladium and ruthenium complexes, in particular, have been extensively studied for their ability to catalyze such transformations with high efficiency and selectivity.
Palladium-catalyzed C-H activation is a prominent method for the direct allylation of arenes. The success of these reactions is highly dependent on the choice of ligands and reagents, which influence the reactivity and selectivity of the catalytic system. While direct palladium-catalyzed allylation of 2-tert-butylphenol to 2-allyl-6-tert-butylphenol is not extensively documented, principles from related transformations on other aromatic substrates can be applied.
The catalytic cycle for palladium-catalyzed direct allylation is believed to proceed through a C-H activation step to form a palladacycle intermediate. The choice of ligand is crucial in facilitating this step and preventing catalyst decomposition. Mono-N-protected amino acids and 2-pyridone ligands have been shown to be effective in promoting C-H activation. For instance, the use of an electron-deficient 2-pyridone ligand has been identified as optimal for enabling tertiary C-H activation in some systems.
Reagent optimization also plays a critical role. Silver salts are often employed as additives in palladium-catalyzed C-H activation reactions, sometimes in superstoichiometric amounts, to facilitate the C-H cleavage step. The selection of the appropriate palladium precursor, such as Pd(OAc)₂, and the use of a suitable base are also key parameters that need to be optimized for efficient catalysis. Two complementary strategies have been developed for the C- and O-allylation of phenols via a common π-allyl Pd complex. nih.gov A study of the equilibrium between the two allylation products revealed that the O-allylated compound was the kinetic product and the C-allylated compound the thermodynamic product. nih.gov
Table 1: Key Parameters in Palladium-Catalyzed C-H Allylation
| Parameter | Role and Optimization Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd(TFA)₂, PdCl₂, PdBr₂ are common precursors. Pd(OAc)₂ is often optimal. |
| Ligand | Mono-N-protected amino acids, 2-pyridones, and phosphine ligands can be used to stabilize the palladium catalyst and promote C-H activation. Electron-deficient ligands can be beneficial. |
| Reagent/Additive | Silver salts (e.g., Ag₂CO₃, AgTFA) are often used to facilitate C-H cleavage. |
| Base | A suitable base is required to neutralize the acid generated during the reaction. |
| Solvent | The choice of solvent can influence the solubility of the catalyst and reagents, and affect the reaction rate and selectivity. |
Ruthenium catalysts offer a complementary approach to palladium for C-H functionalization reactions. While specific examples of ruthenium-catalyzed C-allylation of 2-tert-butylphenol are not prevalent in the literature, mechanistic studies on related ruthenium-catalyzed ortho-alkylation and arylation reactions provide valuable insights into the potential pathways and selectivity.
The mechanism of ruthenium-catalyzed C-H activation often involves the formation of a cyclometalated ruthenium(II) complex through a base-assisted concerted metalation-deprotonation (CMD) pathway. The hydroxyl group of the phenol (B47542) can act as a directing group, facilitating the ortho-C-H activation. Mechanistic studies on related reactions have identified C-H ruthenation as the rate-limiting step.
The selectivity of ruthenium-catalyzed reactions is influenced by both electronic and steric factors. The bulky tert-butyl group in 2-tert-butylphenol is expected to sterically hinder the ortho position, potentially influencing the regioselectivity of the allylation. However, the directing effect of the hydroxyl group generally favors ortho-functionalization.
Besides palladium and ruthenium, other transition metals have been explored for the ortho-functionalization of phenols, which could potentially be applied to the synthesis of 2-allyl-6-tert-butylphenol.
Copper: Copper(II) chloride, in the presence of triphenylphosphine, has been shown to catalyze the intermolecular ortho-acylation of phenols with aryl aldehydes. nih.govrsc.org While this is not a direct allylation, it demonstrates the potential of copper to mediate ortho-selective C-C bond formation in phenols. A copper-catalyzed ortho-selective C-H bond alkylation of naphthols and phenols has also been reported, providing a route to ortho-substituted phenol derivatives. nih.gov
Rhodium: Rhodium catalysts, such as [RhCl(PPh₃)₃] or [{RhCl(COD)}₂], have been used for the ortho-selective intermolecular arylation of phenols. acs.orgnih.gov More recently, a Rh(III)-catalyzed ortho-heteroarylation of phenols with electron-rich heteroarenes has been developed. rsc.org A mild and efficient Rh(III)-catalyzed C-H olefination of N-phenoxyacetamides to synthesize ortho-alkenyl phenols has also been reported. nih.govacs.org
Iron: Iron-catalyzed ortho-allylation of aromatic carboxamides with allyl ethers has been demonstrated, proceeding via an iron-catalyzed C-H activation. nih.gov Additionally, an iron porphyrin catalyst has been shown to be effective for the chemo- and regio-selective ortho C–H bond functionalization of phenols and naphthols with diazo compounds. rsc.org
Iridium: Iridium catalysts have been used for the ortho-borylation of arenes, where a hydrosilyl group directs the functionalization to the ortho position. acs.org This strategy has been applied to the one-pot ortho-borylation of phenols.
Cobalt: While less common for this specific transformation, cobalt catalysis has seen a recent upsurge in allylic functionalization reactions. rsc.org A dual cobalt and chromium photoredox-catalyzed allylation of aldehydes with allenes has been developed. organic-chemistry.org
Indium: A highly regiospecific and site-selective C-H allylation of phenols with vinyldiazo compounds catalyzed by In(OTf)₃ has been reported. rsc.orgresearchgate.net
Rhenium: Dirhenium decacarbonyl (Re₂(CO)₁₀) has been used as a catalyst for the ortho-alkylation of phenols with alkenes. orgsyn.org This reaction is highly selective for the ortho position and mono-alkylation. orgsyn.org
Ortho-Alkylation Approaches with Acidic Catalysts
Traditional methods for introducing alkyl groups onto an aromatic ring often rely on acid catalysis. Friedel-Crafts alkylation and its variants are classic examples of this approach.
The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for the formation of C-C bonds to an aromatic ring. wikipedia.orgbyjus.com In the context of synthesizing 2-allyl-6-tert-butylphenol, this would involve the reaction of 2-tert-butylphenol with an allylating agent in the presence of a Lewis acid catalyst.
The mechanism involves the generation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol. cerritos.edulibretexts.org The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. The bulky tert-butyl group at the 2-position provides significant steric hindrance, which can influence the regioselectivity of the reaction, often favoring substitution at the less hindered para position. However, by carefully selecting the Lewis acid catalyst and reaction conditions, the formation of the ortho-allylated product can be promoted.
Common Lewis acid catalysts for Friedel-Crafts reactions include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃). wikipedia.orgcerritos.edu The choice of catalyst can significantly impact the outcome of the reaction. For instance, Zr-containing Beta zeolites have been found to be effective for the selective alkylation of phenol with tert-butanol, with both Brønsted and Lewis acid sites contributing to the catalytic activity. rsc.org A cooperative dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)₃) has been shown to promote the regioselective ortho-alkylation of phenols. nih.govnih.govfigshare.com
Table 2: Comparison of Synthetic Methodologies for 2-Allyl-6-tert-butylphenol
| Methodology | Catalyst/Reagent | Advantages | Disadvantages |
| Palladium-Catalyzed C-Allylation | Pd(OAc)₂, Ligands (e.g., 2-pyridones) | High selectivity, mild reaction conditions. | Often requires expensive ligands and additives (e.g., silver salts). |
| Ruthenium-Catalyzed C-Allylation | Ruthenium complexes | Complementary to palladium, potential for high ortho-selectivity. | Fewer direct examples for phenol allylation, mechanism can be complex. |
| Other Transition Metal Catalysis | Cu, Rh, Fe, Ir, Co, In, Re complexes | Broad range of potential catalysts, can offer unique reactivity. | Often less developed for this specific transformation, may require specific directing groups. |
| Friedel-Crafts Alkylation | Lewis acids (e.g., AlCl₃, FeCl₃, zeolites) | Well-established methodology, readily available catalysts. | Can suffer from poor regioselectivity (ortho vs. para), potential for polyalkylation and carbocation rearrangements. |
Claisen Rearrangement as a Regioselective Synthetic Route
The Claisen rearrangement is a powerful and highly regioselective method for forming carbon-carbon bonds, and it serves as a primary route for the synthesis of 2-allylphenols from allyl phenyl ether precursors. organic-chemistry.org This intramolecular process reliably places the allyl group at the ortho position of the phenol.
The thermal aromatic Claisen rearrangement is a concerted, pericyclic princeton.eduprinceton.edu-sigmatropic rearrangement. libretexts.orgucalgary.ca When an allyl aryl ether, such as allyl 2-t-butylphenyl ether, is heated to high temperatures (typically over 200°C), it undergoes an intramolecular rearrangement. libretexts.orgchempedia.info The reaction proceeds through a six-membered cyclic transition state, where the C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the allyl group and the ortho carbon of the aromatic ring. libretexts.orglibretexts.org
This process initially yields a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the aromaticity of the ring, resulting in the stable 2-allyl-6-t-butylphenol product. ucalgary.calibretexts.org The intramolecular nature of the reaction ensures high regioselectivity for the ortho position, provided it is unsubstituted.
A significant drawback of the thermal Claisen rearrangement is the high temperature required. To overcome this, various catalysts have been developed to accelerate the reaction, allowing it to proceed under milder conditions. acs.org
Lewis Acid Catalysis: Lewis acids such as boron trichloride (BCl₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) are effective catalysts for the aromatic Claisen rearrangement. acs.orgresearchgate.net They are believed to coordinate to the ether oxygen, weakening the C-O bond and facilitating the princeton.eduprinceton.edu-sigmatropic shift at significantly lower temperatures. Recent advancements include the use of electrogenerated boron-based Lewis acids, which can catalyze the rearrangement in minutes at ambient temperature. acs.orgacs.org
Solid Acid Catalysis: In line with green chemistry principles, solid acids have been employed to catalyze the Claisen rearrangement. Heteropolyacids supported on materials like hexagonal mesoporous silica (HMS) have been shown to be efficient and reusable catalysts, providing 100% selectivity for the rearranged 2-allylphenol product from the corresponding ether. acs.orgias.ac.in
Transition Metal Catalysis: Various transition metal complexes involving copper, palladium, and ruthenium have also been reported to catalyze Claisen rearrangements. universiteitleiden.nlelsevierpure.comrsc.org These systems can offer unique reactivity and, in some cases, provide a pathway for developing enantioselective variants of the reaction, which is of significant interest in the synthesis of chiral molecules. elsevierpure.comrsc.org
Table 1: Overview of Catalysts for Claisen Rearrangement of Allyl Aryl Ethers
| Catalyst Type | Examples | Typical Conditions | Reference |
|---|---|---|---|
| Lewis Acids | BCl₃, AlCl₃, BF₃ | Lower temperatures (e.g., 10-80°C) | acs.orgacs.orgresearchgate.net |
| Solid Acids | DTP/HMS, Acid-treated clays | 100-150°C, reusable catalyst | acs.orgias.ac.in |
| Transition Metals | Copper(II) complexes, Palladium catalysts | Varies (often ambient to moderate heat) | universiteitleiden.nlrsc.org |
| Electrogenerated | Boron-based Lewis Acid | Ambient temperature (30°C) | acs.org |
Catalyzed Claisen Rearrangement Systems
Heterogeneous Solid Acid Catalysts (e.g., K-10 Clay, Sulfated Zirconia, Mesoporous Silica)
Heterogeneous solid acid catalysts are advantageous due to their ease of separation from the reaction mixture, potential for regeneration, and reduced environmental impact. Materials like Montmorillonite K-10 clay, sulfated zirconia, and mesoporous silica have demonstrated high efficiency in acid-catalyzed reactions, including acylations and alkylations that are central to forming precursors. sapub.orgrsc.org
Montmorillonite K-10 Clay : This acidic clay is an efficient catalyst for various organic transformations. rsc.org In the context of this compound synthesis, it can be employed to catalyze the Claisen rearrangement. Its layered structure and acidic sites facilitate the protonation steps that can lower the activation energy of the rearrangement.
Sulfated Zirconia : Known for its superacidic properties, sulfated zirconia is a powerful catalyst for reactions like isomerization and alkylation. sapub.org Its strong acid sites can effectively promote the vinatiorganics.comvinatiorganics.com-sigmatropic shift required for the Claisen rearrangement, often under milder conditions than purely thermal methods.
Mesoporous Silica : Materials such as MCM-41 or silica-pillared clays, sometimes incorporating metals like iron or aluminum, offer high surface areas and tunable pore sizes. iaea.orgrsc.org These properties are crucial for catalytic activity, allowing for efficient interaction between the substrate (2-tert-butylphenyl allyl ether) and the active acid sites. For instance, mesoporous Al-incorporated silica-pillared clays have shown high yields in related hydroxyalkylation of phenol. rsc.org
The performance of these catalysts is often evaluated based on substrate conversion and selectivity towards the desired ortho-allylated product.
| Catalyst | Key Features | Typical Application in Related Syntheses |
|---|---|---|
| Montmorillonite K-10 | Acidic clay, layered structure | Catalyzes acylation and alkylation reactions rsc.org |
| Sulfated Zirconia | Solid superacid, strong Lewis and Brønsted acid sites | Used in alkylation, isomerization, and cracking sapub.orgijarse.com |
| Mesoporous Silica (e.g., Al-SPC) | High surface area, uniform pore structure, tunable acidity | Catalyzes hydroxyalkylation of phenols with high yield and selectivity rsc.org |
Homogeneous Acid Catalysts in Claisen Rearrangement
Homogeneous catalysts, typically Lewis acids, operate in the same phase as the reactants and can significantly accelerate the Claisen rearrangement. Transition-metal complexes and other Lewis acids can coordinate to the ether oxygen, weakening the C-O bond and facilitating the rearrangement at lower temperatures than the uncatalyzed thermal reaction. acs.org Compounds capable of hydrogen-bonding, such as ureas and thioureas, have also been studied for their ability to induce modest rate accelerations by stabilizing the transition state. nih.gov The use of guanidinium ions as hydrogen-bond donor catalysts has been shown to be effective for the vinatiorganics.comvinatiorganics.com-sigmatropic rearrangement of various substituted allyl vinyl ethers. nih.gov
Influence of Catalyst Structure on Reaction Kinetics and Atom Economy
The physical and chemical structure of a catalyst is paramount in determining its effectiveness.
Reaction Kinetics : For heterogeneous catalysts, properties like high surface area, large pore volume, and the uniform distribution of acidic sites are prerequisites for high activity. researchgate.net These features ensure that the reactant molecules have ample access to the catalytic sites, thereby increasing the reaction rate. In homogeneous catalysis, the strength of the Lewis acid or the hydrogen-bond donor directly influences the degree of activation of the allyl ether substrate and thus the reaction kinetics. nih.gov Polar solvents can also accelerate the reaction. byjus.com
Atom Economy : The goal of achieving high atom economy is to maximize the incorporation of reactant atoms into the final product. The selectivity of the catalyst is crucial. An ideal catalyst for the synthesis of this compound directs the Claisen rearrangement exclusively to the ortho position, preventing the formation of the para-isomer or other byproducts. Solid acid catalysts can be designed to have specific pore sizes that favor the formation of a particular isomer, thus enhancing selectivity and atom economy. researchgate.net The recyclability of heterogeneous catalysts also contributes to a more sustainable and economically viable process. nih.gov
Mechanistic Elucidation of Claisen Rearrangement Towards this compound
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. wikipedia.org The transformation of 2-tert-butylphenyl allyl ether to this compound is a specific example of an aromatic Claisen rearrangement.
The reaction is a vinatiorganics.comvinatiorganics.com-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted mechanism. wikipedia.orglibretexts.org This means that all bond breaking and bond forming occur in a single, cyclic transition state. byjus.comlibretexts.org The mechanism involves the movement of six electrons in a six-membered ring. libretexts.org
Transition State : The reaction proceeds through a highly ordered, chair-like cyclic transition state. organic-chemistry.org
Intermediate Formation : The concerted electron movement results in the breaking of the C-O bond of the ether and the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho-carbon of the benzene ring. libretexts.org This initially forms a non-aromatic intermediate, a substituted cyclohexadienone.
Rearomatization : The cyclohexadienone intermediate rapidly undergoes tautomerization to restore the aromaticity of the phenol ring. byjus.comorganic-chemistry.org A proton shift from the ortho position to the oxygen atom yields the final, stable this compound product.
Isotopic labeling studies have confirmed this intramolecular mechanism. For instance, when an allyl group labeled with ¹⁴C at the terminal carbon is used, the resulting ortho-allylphenol has the ¹⁴C label exclusively bonded to the ring, confirming the concerted pathway. libretexts.orglibretexts.org
Synthesis of Key Intermediates and Related Hindered Phenols
The synthesis of this compound is predicated on the availability of its precursor, 2-tert-butylphenol.
Alkylation of Phenol to Form Tert-Butylphenol Derivatives
The tert-butylation of phenol is a classic Friedel-Crafts alkylation reaction, typically catalyzed by an acid. researchgate.net The reaction involves the electrophilic substitution of a tert-butyl group onto the phenol ring.
Reactants : Phenol is reacted with an alkylating agent such as isobutene, tert-butyl alcohol (TBA), or methyl tertiary butyl ether (MTBE). vinatiorganics.comresearchgate.netwikipedia.orgiip.res.in
Catalysts : A wide range of catalysts can be used. Homogeneous catalysts include Brønsted acids (H₂SO₄, H₃PO₄) and Lewis acids (AlCl₃, BF₃). ijarse.com However, due to their corrosive nature and separation difficulties, heterogeneous solid acid catalysts are often preferred. ijarse.com These include zeolites, cation-exchange resins, heteropoly acids, and modified clays. ijarse.comresearchgate.netnih.gov
Products : The reaction typically yields a mixture of 2-tert-butylphenol, 4-tert-butylphenol, and di-substituted products like 2,4-di-tert-butylphenol. vinatiorganics.comijarse.com The selectivity for the desired 2-tert-butylphenol can be controlled by adjusting reaction conditions such as temperature, pressure, catalyst choice, and the molar ratio of reactants. vinatiorganics.comijarse.comgoogle.com For example, using an aluminum phenoxide catalyst can selectively produce 2,6-di-tert-butyl phenol. google.com
| Alkylation Method | Alkylating Agent | Catalyst Type | Key Outcome/Observation |
|---|---|---|---|
| Acid-catalyzed alkylation | Isobutene | Acid Catalysts | Produces 2-tert-butylphenol and 4-tert-butylphenol vinatiorganics.comwikipedia.org |
| Friedel-Crafts Alkylation | Tert-butyl alcohol (TBA) | Zeolites, Ionic Liquids | Zeolite Beta shows high activity; ionic liquids offer a recyclable system researchgate.netnih.gov |
| Alkylation with Ether | Methyl tertiary butyl ether (MTBE) | Sulfonic acid functionalized carbon composite | Provides >99% conversion with high selectivity for p-tert-butyl phenol google.com |
| Dehydration/Alkylation | Tert-butyl alcohol (TBA) | Phosphorus pentoxide | Eco-friendly process with phosphoric acid as a byproduct google.com |
Nitrosation and Reduction Pathways for Aminophenol Precursors
Aminophenols are important precursors in various chemical syntheses. Their preparation from hindered phenols involves a two-step process of nitrosation followed by reduction.
Nitrosation : Hindered phenols, such as 3,5-di-tert-butylphenol, can undergo C-nitrosation. This electrophilic substitution reaction typically involves an attack on the aromatic ring by a nitrosating agent like NO⁺. nih.gov The reaction is influenced by the steric hindrance from the bulky alkyl groups and the electronic effects of the substituents. The hydroxyl group directs the electrophilic attack preferably to the para position. nih.gov
Reduction : The resulting nitrosophenol (or a nitrophenol, if nitration is performed instead) can then be reduced to the corresponding aminophenol. A common method for this reduction is catalytic hydrogenation. For instance, the reduction of nitrophenols to aminophenols can be achieved using catalysts like gold nanoparticles supported on graphitic carbon nitride (Au/g-C₃N₄) in the presence of a reducing agent. researchgate.net This pathway provides a route to aminophenol derivatives from hindered phenol starting materials.
Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry and continuous processing represent a paradigm shift in modern synthetic organic chemistry, offering significant advantages over traditional batch methods, particularly for reactions requiring precise control over temperature, pressure, and reaction time. The synthesis of this compound, which is achieved through the thermal Claisen rearrangement of its precursor, allyl 2-tert-butylphenyl ether, is an ideal candidate for this technology.
The Claisen rearrangement is a thermally driven, pericyclic reaction that typically requires high temperatures, often in the range of 185-225°C, to proceed efficiently. tue.nl In conventional batch reactors, maintaining uniform heating and controlling exothermic events on a large scale can be challenging, potentially leading to the formation of byproducts and safety hazards. Continuous-flow reactors, particularly microreactors, circumvent these issues by virtue of their high surface-area-to-volume ratio. wikipedia.org This characteristic allows for extremely efficient heat transfer, enabling rapid heating to superheated conditions and precise temperature control, which can dramatically accelerate reaction rates while minimizing degradation. tue.nlacs.org
Research into the aromatic Claisen rearrangement under continuous-flow conditions has demonstrated the profound impact of this technology. For the parent reaction involving allyl phenyl ether, studies have shown that quantitative conversion to 2-allylphenol can be achieved in a matter of minutes, a significant improvement over the hours often required in batch processing. tue.nl In a typical setup, a solution of the starting ether is pumped through a heated, pressurized capillary or microreactor. The application of high pressure allows the solvent to be heated far beyond its normal boiling point, facilitating the use of very high temperatures (e.g., 300°C) safely and effectively. tue.nlscispace.com This combination of high temperature and short residence time not only increases throughput but also can enhance selectivity by minimizing the time the product is exposed to harsh conditions.
For the synthesis of this compound, a continuous-flow process would involve pumping a solution of allyl 2-tert-butylphenyl ether through a heated reactor coil. The precise control over temperature and residence time would allow for the optimization of the rearrangement to maximize the yield of the desired ortho-allyl product. The ability to operate at temperatures exceeding 300°C under pressure can accelerate the rearrangement by orders of magnitude compared to batch conditions. tue.nl
The table below illustrates typical findings from research on the thermal Claisen rearrangement of allyl phenyl ether in a microflow system, demonstrating the relationship between temperature, residence time, and product yield. These conditions serve as a strong model for the potential optimization of this compound synthesis.
Table 1: Effect of Temperature and Residence Time on the Flow Synthesis of 2-Allylphenol via Claisen Rearrangement
| Temperature (°C) | Residence Time (min) | Pressure (bar) | Yield (%) |
| 250 | 16 | 100 | >99 |
| 275 | 8 | 100 | >99 |
| 300 | 4 | 100 | >99 |
This table is interactive. Click on the headers to sort the data. The data is representative of findings for the rearrangement of allyl phenyl ether in a microflow reactor system. tue.nl
Chemical Reactivity and Transformation Mechanisms of 2 Allyl 6 T Butylphenol
Reactions of the Allyl Moiety
The allyl group is a key site of reactivity, offering a carbon-carbon double bond that can participate in a variety of transformations for molecular elaboration.
The double bond of the allyl group is susceptible to addition reactions, following electrophilic, nucleophilic, and radical mechanisms.
Electrophilic Addition : The allyl double bond can react with electrophiles. A documented example is the electrophilic addition of butyl chloride to 2-allylphenol in the presence of sulfur trioxide. This reaction proceeds via the activation of the alkylating agent by SO3, increasing its electrophilicity and enabling addition across the double bond researchgate.net. In general, the reaction of an alkene with an electrophile (E+) proceeds through a carbocation intermediate, which is then attacked by a nucleophile (Nu-). The regioselectivity of such additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
Nucleophilic Addition : While alkenes are electron-rich and thus not typically reactive towards nucleophiles, nucleophilic addition can occur if the double bond is first activated. youtube.comyoutube.com This can happen after isomerization of the allyl group to the conjugated 1-propenyl group, which places the double bond in conjugation with the aromatic ring. This conjugated system can then potentially undergo nucleophilic attack, such as in a Michael-type addition, particularly if the phenolic hydroxyl group is deprotonated, increasing the electron-donating character of the ring. Strong nucleophiles are required for such reactions, which involve the attack of the nucleophile on the carbon-carbon double bond. youtube.comyoutube.com
Radical Addition : Radical additions to the allyl group can be initiated by radical initiators. This type of reaction proceeds via a free-radical chain mechanism. For example, the addition of HBr in the presence of peroxides occurs via an anti-Markovnikov mechanism, where the bromine atom adds to the terminal carbon of the double bond.
The allyl group in 2-allylphenols can undergo isomerization to form the thermodynamically more stable internal alkene, (E/Z)-2-(prop-1-en-1-yl)-6-tert-butylphenol. This process moves the double bond into conjugation with the aromatic ring. This transformation is often catalyzed by transition metal complexes, such as those of palladium, rhodium, or ruthenium. The reaction mechanism can involve the formation of an intermediate π-allyl(hydrido)metal complex or a sigmatropic researchgate.netorganic-chemistry.org hydrogen shift within a π-olefin-metal complex. Strong bases like potassium hydroxide (KOH) can also catalyze this isomerization, though often requiring higher temperatures. nih.gov High temperatures generally favor the isomerization of allyl groups. nih.gov
Table 1: Catalysts and Conditions for Allyl Group Isomerization
| Catalyst Type | Example Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Transition Metal | PdCl2(PhCN)2 | Boiling benzene | (Z)- and (E)-Phenyl prop-1-enyl ethers (from allyl phenyl ether) researchgate.net |
| Transition Metal | Ruthenium complexes (e.g., RuCl2(PPh3)3) | Ethanol or methanol solvent | Isomerized products (e.g., from eugenol) researchgate.net |
| Strong Base | Potassium Hydroxide (KOH) | High temperature | 1-Propenylbenzene derivatives nih.gov |
The ortho-positioning of the allyl and hydroxyl groups makes 2-allyl-6-tert-butylphenol an excellent precursor for the synthesis of five- and six-membered oxygen-containing heterocyclic compounds, such as benzofurans and chromanes.
Benzofuran Synthesis : Dihydrobenzofurans can be synthesized through intramolecular cyclization. One common method is oxidative cyclization, where the allylphenol is treated with an oxidizing agent and a catalyst. For instance, palladium-catalyzed oxidative cyclization can lead to the formation of a five-membered dihydrofuran ring. Another route involves the initial isomerization of the allyl group to a propenyl group, followed by oxidative cyclization to yield a benzofuran. organic-chemistry.org Ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis is another strategy to produce substituted benzofurans. organic-chemistry.org
Chromane Synthesis : The formation of the six-membered chromane ring system can be achieved through various acid-catalyzed annulation reactions. For example, a Friedel-Crafts-type alkylation of the phenol (B47542) by the allyl group can be induced. This typically involves protonation of the double bond to generate a secondary carbocation, which is then attacked by the electron-rich aromatic ring to close the six-membered ring.
The allyl group serves as a handle for advanced carbon-carbon bond-forming reactions, significantly expanding the molecular complexity that can be achieved from 2-allyl-6-tert-butylphenol.
Olefin Metathesis : This reaction redistributes fragments of alkenes by the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum. wikipedia.org 2-Allyl-6-tert-butylphenol can undergo cross-metathesis with other olefins, allowing for the installation of a wide variety of substituents at the end of the side chain. masterorganicchemistry.com Ring-closing metathesis (RCM) is also possible if a second olefin is introduced into the molecule. wikipedia.orgmasterorganicchemistry.com The reaction is driven by the formation of a volatile byproduct, typically ethylene. illinois.edu
Heck Reaction : The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org While the allyl group of 2-allyl-6-tert-butylphenol can act as the alkene partner, the phenolic ring can also be functionalized to participate. The phenolic hydroxyl can be converted into a triflate group (-OTf), a good leaving group, which can then undergo a Heck reaction with another alkene to attach a new substituent to the aromatic ring. wikipedia.orglibretexts.org
Suzuki Reaction : The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org Similar to the Heck reaction, the phenol can be converted to an aryl triflate. This triflate derivative of 2-allyl-6-tert-butylphenol can then be coupled with various organoboron reagents to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups onto the aromatic ring. organic-chemistry.org The reaction is valued for its mild conditions and the low toxicity of the boron reagents. wikipedia.org
Table 2: Potential Cross-Coupling Functionalizations
| Reaction | Role of 2-Allyl-6-t-butylphenol Derivative | Coupling Partner | Resulting Bond Formation |
|---|---|---|---|
| Olefin Cross-Metathesis | Alkene (Allyl group) | Another alkene (R-CH=CH2) | C=C (new substituted alkene side chain) |
| Heck Reaction | Aryl Triflate (from phenol) | Alkene | Aryl-C (sp2-sp2) |
| Suzuki Reaction | Aryl Triflate (from phenol) | Organoboron Reagent (R-B(OH)2) | Aryl-R (sp2-sp2 or sp2-sp3) |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It is also a key site for etherification and esterification reactions.
The hydroxyl group can be readily converted into ethers and esters, which can serve as protecting groups or introduce new functionalities.
Etherification : The most common method for preparing ethers from phenols is the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile in a reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ether. Nickel(0) complexes can also promote the reaction of phenols with allylic acetates to form allylic ethers. organic-chemistry.org
Esterification : Phenols can be esterified by reaction with carboxylic acids or, more commonly, with more reactive acid derivatives like acid chlorides or anhydrides. The reaction is often catalyzed by a base (e.g., pyridine) or a strong acid. For instance, related sterically hindered phenols like 4-(3-hydroxypropyl)-2,6-di-tert-butylphenol are known to react with phthalic anhydride to form the corresponding diphthalate ester. sibran.ru Transesterification, where an existing ester exchanges its alkoxy group with the phenol, can also be employed, often under acid or base catalysis. organic-chemistry.org
Carbamation Reactions to Form Derivatives
The hydroxyl group of this compound can undergo carbamation to yield corresponding carbamate derivatives. This reaction involves the attachment of a carbamate group (-OC(O)NH₂) to the phenolic oxygen. The resulting compound, (2-tert-butyl-6-prop-2-enylphenyl) carbamate, is a distinct derivative with altered chemical properties. uni.lu The formation of this carbamate ester introduces a new functional group, which can modify the molecule's polarity, solubility, and biological activity. The general structure of this derivative retains the core phenolic ring with its allyl and tert-butyl substituents.
Table 1: Molecular Details of this compound Carbamate
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | (2-tert-butyl-6-prop-2-enylphenyl) carbamate |
Hydrogen Bonding Interactions and Their Influence on Reactivity
The reactivity of this compound is significantly influenced by the steric hindrance imposed by the bulky tert-butyl and allyl groups positioned ortho to the hydroxyl group. In closely related compounds such as 2,6-di-tert-butylphenol, the substantial steric shielding provided by the two tert-butyl groups prevents the phenolic hydroxyl group from forming intermolecular hydrogen bonds. researchgate.net This steric hindrance forces the hydroxyl group to be coplanar with the benzene ring and isolates it from neighboring molecules. researchgate.net
Similarly, the tert-butyl group in this compound restricts the ability of the phenolic proton to participate in hydrogen bonding networks. This has a direct impact on its reactivity, particularly in hydrogen atom transfer (HAT) reactions. The energy required to break the O-H bond (bond dissociation free energy) is affected by these substituents. For instance, in the 2,6-di-tert-butylphenol series, the Gibbs free energy of activation (ΔG≠XH/X) for hydrogen donation is notably high, indicating that the steric bulk raises the energy barrier for the reaction. nih.gov This steric impediment reduces the accessibility of the hydroxyl group, thereby influencing the kinetics and thermodynamics of its reactions.
Oxidation Chemistry and Radical Scavenging Mechanisms
Formation and Stability of Phenoxy Radicals
The oxidation of this compound leads to the formation of a corresponding phenoxy radical. This process involves the abstraction of the hydrogen atom from the phenolic hydroxyl group. The presence of the bulky tert-butyl group at one ortho position and the allyl group at the other provides significant steric shielding to the resulting radical center on the oxygen atom. wikipedia.org This steric hindrance is crucial for the stability of the phenoxy radical, as it physically obstructs dimerization and other radical-radical termination reactions that would otherwise lead to its rapid decay. wikipedia.orgresearchgate.net
Phenols with substantial steric hindrance, such as 2,4,6-tri-tert-butylphenol, are well-known to form deeply colored and remarkably stable phenoxy radicals upon oxidation. wikipedia.orgrsc.orgrsc.orgresearchgate.net The 2,4,6-tri-tert-butylphenoxy radical, for example, can be isolated as stable crystals. wikipedia.orgrsc.org The stability of the 2-Allyl-6-tert-butylphenoxy radical is attributed to two main factors:
Steric Shielding : The large tert-butyl group prevents other molecules from easily approaching the radical center.
Electron Delocalization : The unpaired electron on the oxygen atom is delocalized across the aromatic ring, contributing to its resonance stabilization.
Kinetic Studies of Radical Scavenging Reactions
The primary mechanism by which hindered phenols like this compound act as antioxidants is through radical scavenging, typically via a hydrogen atom transfer (HAT) mechanism. Kinetic studies on related phenolic compounds provide insight into the efficiency and rate of these reactions. The rate at which a phenol can donate its hydroxyl hydrogen to a free radical determines its radical scavenging effectiveness.
Studies on various phenols demonstrate that the reaction kinetics are highly dependent on the molecular structure. nih.govmdpi.commdpi.com For sterically hindered phenols, the rate of hydrogen donation can be slower compared to less hindered phenols, but the resulting phenoxy radical is more stable and less likely to propagate new radical chains. The stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, is a key parameter in these studies. For many phenolic compounds, this value is often less than the theoretical maximum of 2. nih.gov The steric factor of bulky t-butyl groups can sometimes lead to less effective radical scavenging compared to phenols with smaller substituents like methoxy groups. nih.gov
Table 2: Factors Influencing Radical Scavenging Kinetics
| Factor | Influence on this compound |
|---|---|
| Steric Hindrance | Slows the rate of hydrogen atom transfer but increases the stability of the resulting phenoxy radical. |
| O-H Bond Strength | The electron-donating/withdrawing nature of substituents influences the ease of hydrogen abstraction. |
| Solvent Polarity | Can affect the reaction mechanism and rates, with different pathways favored in polar versus non-polar media. |
| Radical Type | Reactivity varies depending on the specific free radical being scavenged (e.g., DPPH•, HOO•). |
Quinone Methide Formation and Subsequent Reactivity
Further oxidation of the phenoxy radical derived from this compound, or direct oxidation of the parent phenol, can lead to the formation of a reactive intermediate known as a quinone methide. researchgate.net This transformation is a known bioactivation pathway for many 4-alkylphenols. researchgate.netnih.gov Quinone methides are electrophilic Michael acceptors and are characterized by a methylene group (=CH₂) at the 4-position of a cyclohexadienone ring. rsc.org
These intermediates are highly reactive towards biological nucleophiles. nih.gov For instance, quinone methides derived from butylated hydroxytoluene (BHT), a structurally related compound, have been shown to form adducts with the nucleophilic sites in amino acids and DNA. nih.govnih.gov The reactivity of a quinone methide is influenced by the substituents on the ring. The electrophilicity of the intermediate determines its reaction rate with various nucleophiles, such as the thiol group of cysteine or the amino groups of lysine and deoxyadenosine. nih.govnih.gov The subsequent reactivity of the quinone methide formed from this compound would likely involve similar additions of cellular nucleophiles, a pathway that is often linked to the toxicological effects of some phenolic compounds. researchgate.net
Influence of Steric Hindrance on Oxidation Pathways and Products
Steric hindrance plays a definitive role in directing the oxidation pathways and determining the final products for this compound. The bulky tert-butyl group at the C6 position and the allyl group at the C2 position create a crowded environment around the phenolic hydroxyl group.
This steric crowding has several key consequences:
Favors Phenoxy Radical Stability : As mentioned, steric hindrance is the primary reason for the enhanced stability of the resulting phenoxy radical. It prevents radical-radical coupling at the oxygen atom and slows down reactions with other molecules, allowing the radical to persist longer. wikipedia.orgresearchgate.net
Inhibits Dimerization : Unlike less hindered phenols that can readily dimerize to form C-C or C-O coupled products, the bulky substituents on this compound make such bimolecular reactions sterically unfavorable.
Directs Reaction Sites : Steric hindrance can direct subsequent reactions to less crowded positions on the aromatic ring. While the ortho and para positions are electronically activated, the steric bulk may favor reactions at the less hindered para position, potentially leading to the formation of quinone methide intermediates if a substituent at that position can be eliminated. researchgate.net
Reduces Effectiveness with Bulky Radicals : While effective against smaller radicals, the steric shielding might reduce the scavenging efficiency against larger, more sterically demanding free radicals. nih.gov
In essence, the steric profile of this compound is a controlling factor in its oxidation chemistry, promoting the formation of a stable phenoxy radical while potentially leading to the generation of reactive quinone methides under more forceful oxidizing conditions.
Aromatic Ring Functionalization and Derivatization of this compound
The unique substitution pattern of this compound, featuring a highly activating hydroxyl group and two sterically demanding ortho substituents, governs the reactivity and functionalization of its aromatic ring. This structure allows for a range of derivatization strategies, from predictable electrophilic substitutions to the formation of complex macromolecular architectures.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of these reactions on a substituted benzene ring is determined by the electronic and steric properties of the substituents already present. unizin.org In the case of this compound, the directing effects of the hydroxyl, allyl, and tert-butyl groups converge to yield a high degree of regioselectivity.
The substituents on the ring influence both the rate of reaction and the position of the incoming electrophile. lumenlearning.com
Hydroxyl Group (-OH): As a powerful activating group, the -OH group donates electron density into the benzene ring's π-system through resonance. This significantly increases the ring's nucleophilicity, making it much more reactive towards electrophiles than benzene itself. It strongly directs incoming electrophiles to the ortho and para positions. unizin.orgcognitoedu.org
Alkyl Groups (-CH₂CH=CH₂ and -C(CH₃)₃): The allyl and tert-butyl groups are classified as weakly activating groups. They donate electron density through an inductive effect, which stabilizes the carbocation intermediate formed during the substitution process. libretexts.org Like the hydroxyl group, they are also ortho- and para-directors. cognitoedu.org
In this compound, the two positions ortho to the hydroxyl group are occupied by the allyl and tert-butyl groups. Consequently, the combined directing influence of all three substituents is focused on the vacant para position (C4). Furthermore, the significant steric bulk of the tert-butyl group hinders any potential attack at the adjacent ortho-allyl position, making substitution at the para position overwhelmingly favorable. This results in a predictable substitution pattern, where electrophiles are selectively introduced at the position opposite the hydroxyl group.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|---|
| -OH (Hydroxyl) | C1 | Strongly Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| -CH₂CH=CH₂ (Allyl) | C2 | Weakly Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |
| -C(CH₃)₃ (tert-Butyl) | C6 | Weakly Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |
Synthesis of Phosphorylated Derivatives
The hydroxyl group of this compound provides a reactive site for the synthesis of organophosphorus derivatives. Phosphorylation of sterically hindered phenols is a key reaction for producing various additives, such as flame retardants and antioxidants. While specific studies on this compound are not prevalent, the synthesis can be effectively guided by established procedures for similar hindered phenols, such as 2,2′-methylene-bis(4,6-di-tert-butyl)phenol. acs.org
A common method for phosphorylation involves the reaction of the phenol with phosphoryl chloride (POCl₃) in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the HCl byproduct. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic phosphorus atom. The steric hindrance from the ortho-tert-butyl group can slow the reaction rate, often requiring elevated temperatures to achieve a high yield.
A study on a related hindered bisphenol demonstrated that this reaction can be performed efficiently in a continuous flow reactor, overcoming issues like channel clogging from the triethylamine hydrochloride salt byproduct and achieving yields of nearly 98% at 100°C with a residence time of only 4 minutes. acs.org
| Parameter | Condition | Purpose |
|---|---|---|
| Phosphorylating Agent | Phosphoryl chloride (POCl₃) | Provides the phosphorus center for the ester linkage. |
| Base | Triethylamine (Et₃N) | Acts as an HCl scavenger to drive the reaction forward. |
| Solvent | Toluene or other inert solvent | Provides a medium for the reaction. |
| Temperature | ~100 °C | Overcomes the activation energy barrier increased by steric hindrance. |
| Stoichiometry (Phenol:POCl₃:Et₃N) | 1 : 1.1 : 2.8 | Optimized molar ratios to ensure complete reaction and neutralization. |
Formation of Polymeric Scaffolds and Macromolecular Structures (e.g., Calixarenes)
The structure of this compound is suitable for the creation of complex macromolecular structures through two primary pathways: condensation to form calixarene-like macrocycles and polymerization involving the allyl group.
Calixarenes are cyclic oligomers traditionally formed from the condensation of p-substituted phenols with formaldehyde. wikipedia.orgrsc.org The bulky substituents on this compound could potentially be used to form unique, asymmetric calixarene analogues.
More significantly, the allyl group serves as a versatile handle for polymerization, allowing the molecule to act as a monomer or a functional unit on a larger polymer backbone. nih.gov Polymers bearing allyl functionalities are valuable because the double bond can undergo a variety of post-polymerization modifications. nih.gov One of the most common and efficient methods is the thiol-ene reaction, where a thiol is added across the double bond, often initiated by UV light. nih.gov This "click chemistry" approach allows for the covalent bonding of allyl-functionalized molecules onto surfaces or into polymer networks. rsc.org Research has also explored the radical-mediated cyclization of allyl ether monomers, which proceeds through a hydrogen atom abstraction followed by cyclization to form a five-membered ring as part of the polymer chain. nih.gov
This dual reactivity—the ability to form a phenolic backbone and the presence of a polymerizable allyl group—allows for the design of complex, three-dimensional polymeric scaffolds. For instance, a calixarene could be synthesized from an allyl-phenol, and the pendant allyl groups could then be used to cross-link the macrocycles into a robust polymer network. rsc.org
| Strategy | Description | Key Features |
|---|---|---|
| Thiol-Ene Reaction | Photo- or thermally-initiated addition of a thiol (R-SH) across the allyl double bond. nih.gov | High efficiency, mild conditions, often used for surface functionalization or cross-linking. rsc.org |
| Free-Radical Polymerization | Chain-growth polymerization initiated by radicals, where the allyl group acts as the monomer unit. | Can be challenging due to the stability of the allylic radical, often leading to low molecular weight polymers. |
| Radical-Mediated Cyclization | An initiated radical abstracts an allylic hydrogen, followed by reaction with a second monomer to form a five-membered ring within the polymer backbone. nih.gov | Offers a pathway to polymerization for monomers that are difficult to polymerize via simple addition. nih.gov |
Reaction Kinetics and Selectivity Studies
The kinetics and selectivity of reactions involving this compound are dictated by the interplay of electronic effects and, most notably, steric hindrance. While specific kinetic data for this compound are scarce, extensive studies on other hindered phenols provide a strong basis for understanding its reactivity. researchgate.netvinatiorganics.com
The bulky tert-butyl group at one ortho position creates significant steric shielding around the phenolic hydroxyl group and the adjacent allyl group. vinatiorganics.com This hindrance makes the hydroxyl proton less accessible, which can decrease the rate of reactions that require its abstraction, and can also slow the rate of reactions at the ortho-allyl position.
Conversely, the electron-donating nature of the hydroxyl and alkyl substituents activates the aromatic ring, increasing the rate of electrophilic aromatic substitution compared to unsubstituted benzene. mdpi.com Studies on the reaction of various substituted phenolic compounds with hydroxyl radicals have shown that electron-donating groups enhance reactivity, with second-order rate constants typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. mdpi.com
Selectivity in the functionalization of this compound is high due to these combined effects:
Regioselectivity: As discussed in section 3.4.1, electrophilic attack on the aromatic ring is highly selective for the sterically accessible and electronically enriched para position.
Chemoselectivity: The molecule possesses three distinct reactive sites: the hydroxyl group, the aromatic ring, and the allyl group's double bond. The choice of reagents and reaction conditions determines which site reacts. For example, strong electrophiles under Friedel-Crafts conditions will target the aromatic ring, while phosphorylation reagents will target the hydroxyl group. Reactions specific to alkenes, such as hydroboration-oxidation or epoxidation, can be used to selectively functionalize the allyl group, provided the conditions are controlled to prevent reaction at the more nucleophilic aromatic ring.
Kinetic studies of the alkylation of 2,6-di-tert-butylphenol, a structurally similar compound, highlight the importance of the catalyst and temperature in overcoming steric effects. lp.edu.ua Such studies are crucial for optimizing reaction conditions to achieve desired products with high selectivity and yield.
| Phenolic Compound | Reaction | Rate Constant (k) | Reference |
|---|---|---|---|
| 4-Ethylphenol (4EP) | Aqueous OH Oxidation | 5.73 x 10⁹ M⁻¹s⁻¹ | mdpi.com |
| 2,4-Dimethylphenol (DMP) | Aqueous OH Oxidation | 6.91 x 10⁹ M⁻¹s⁻¹ | mdpi.com |
| Dendritic Hindered Phenols | DPPH Radical Scavenging | First-order reaction kinetics observed. | researchgate.net |
| Phenol | Alkylation with tert-Butyl Alcohol | Reaction time of 120 min for 100% conversion at 70°C. | acs.org |
Advanced Applications of 2 Allyl 6 T Butylphenol and Its Derivatives
Role as a Versatile Chemical Precursor in Organic Synthesis
The presence of multiple reactive sites on the 2-Allyl-6-tert-butylphenol molecule allows it to be a versatile precursor in the field of organic synthesis. The hydroxyl group can undergo esterification and etherification, the aromatic ring can be subject to electrophilic substitution, and the allyl group offers a site for various addition and polymerization reactions.
Synthesis of Fine Chemicals and Specialty Organic Compounds
2-Allyl-6-tert-butylphenol serves as a valuable starting material for the synthesis of a variety of fine and specialty organic compounds. Its derivatives are utilized in the production of antioxidants, stabilizers, and other performance-enhancing additives for plastics, synthetic rubbers, and petroleum products. google.com The reactivity of the allyl group allows for its conversion into other functional groups, leading to the creation of tailored molecules for specific applications. For instance, the closely related 2,6-di-tert-butylphenol is a precursor to complex antioxidants such as Irganox 1098. wikipedia.org The synthetic versatility of hindered phenols like 2-Allyl-6-tert-butylphenol is highlighted by their use in producing a range of stabilizers. google.com
Research has demonstrated the synthesis of various derivatives from substituted phenols. For example, 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol has been synthesized and evaluated as a radical scavenger, showing comparable activity to commercial antioxidants like Irganox 1010. researchgate.net This indicates the potential for creating multifunctional antioxidants from precursors like 2-Allyl-6-tert-butylphenol.
Table 1: Examples of Specialty Chemicals Derived from Substituted Phenols
| Precursor | Derivative | Application |
| 2,6-di-tert-butylphenol | Methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | Intermediate for complex antioxidants |
| 2,6-di-tert-butylphenol | 4,4'-biphenol | Monomer for high-performance polymers |
| 2,6-di-tert-butylphenol | Probucol | Pharmaceutical agent |
| 2,6-di-tert-butylphenol | CGP-7930 | Pharmaceutical agent |
| 2,6-di-tert-butylphenol | Nicanartine | Pharmaceutical agent |
This table illustrates the range of specialty chemicals that can be synthesized from a basic hindered phenol (B47542) structure, highlighting the potential of 2-Allyl-6-t-butylphenol as a precursor.
Building Block for Complex Natural Product Synthesis
In the synthesis of complex molecules, including natural products, the use of pre-functionalized "building blocks" can significantly streamline the process. illinois.edu 2-Allyl-6-tert-butylphenol, with its defined stereochemistry and multiple functional groups, can be considered a valuable building block for the construction of more intricate molecular architectures. illinois.eduillinois.edu The ability to use such building blocks allows for the efficient assembly of complex molecules that might otherwise require lengthy and complicated synthetic routes. illinois.edu While direct examples of 2-Allyl-6-tert-butylphenol in the total synthesis of a specific natural product are not prevalent in the literature, the principle of using substituted phenols as key synthons is well-established.
The concept of iterative cross-coupling (ICC) exemplifies the power of using building blocks in complex synthesis. illinois.edu This methodology allows for the sequential addition of building blocks to construct complex molecules with high precision. illinois.edu The functional handles on 2-Allyl-6-tert-butylphenol make it a potential candidate for such synthetic strategies.
Precursor for Monomers in Advanced Polymer Materials
The allyl group in 2-Allyl-6-tert-butylphenol is a key feature that allows it to function as a precursor for monomers in the development of advanced polymer materials. This vinyl functionality can participate in various polymerization reactions, including radical polymerization, to form polymers with tailored properties. nih.govnih.gov Lignin-derived phenolic compounds, such as 2-methoxy-4-vinylphenol (MVP), have been successfully used as platforms for preparing functional monomers for both thermoplastic and thermoset polymers. mdpi.comresearchgate.netdiva-portal.org This demonstrates the feasibility of utilizing phenolic monomers in polymer synthesis.
The presence of the phenolic hydroxyl group can also be advantageous, as it can be modified to introduce other functionalities or to influence the polymer's properties, such as thermal stability and solubility. The copolymerization of such functional monomers with other commodity monomers allows for the creation of new polymer systems with enhanced performance characteristics.
Application as a Polymer Additive and Stabilizer
Hindered phenolic compounds are widely recognized for their ability to protect polymeric materials from degradation caused by heat, oxidation, and UV radiation. nih.gov 2-Allyl-6-tert-butylphenol and its derivatives are effective additives for enhancing the stability and extending the service life of various polymers.
Role as a Chain-Breaking Antioxidant in Polymer Systems
As a member of the hindered phenol family, 2-Allyl-6-tert-butylphenol functions as a primary antioxidant, playing a crucial role as a chain-breaking antioxidant in polymer systems. mdpi.comenergiforsk.se The mechanism of action involves the donation of the hydrogen atom from the phenolic hydroxyl group to reactive free radicals (such as alkyl and peroxy radicals) that are formed during the oxidation of the polymer. energiforsk.se This process neutralizes the free radicals, interrupting the propagation of the oxidative chain reaction and preventing further degradation of the polymer matrix. mdpi.com
The resulting phenoxy radical is stabilized by the steric hindrance provided by the bulky tert-butyl group at the ortho position, which prevents it from initiating new oxidation chains. nih.govenergiforsk.se This steric shielding is a critical feature of effective hindered phenolic antioxidants.
Table 2: Key Characteristics of Hindered Phenolic Antioxidants
| Feature | Function |
| Phenolic Hydroxyl Group | Donates a hydrogen atom to scavenge free radicals. |
| Steric Hindrance (e.g., tert-butyl groups) | Stabilizes the resulting phenoxy radical and prevents it from initiating new degradation chains. |
| Substituents on the Aromatic Ring | Can modify the antioxidant activity and compatibility with the polymer matrix. |
Mechanisms of Thermal-Oxidative Stability Enhancement in Polyolefins and Hydrocarbons
The thermal-oxidative degradation of polyolefins, such as polypropylene and polyethylene, is a free-radical chain reaction that leads to a loss of mechanical properties. mdpi.comippi.ac.ir Hindered phenolic antioxidants like 2-Allyl-6-tert-butylphenol are essential for enhancing the thermal-oxidative stability of these materials. specialchem.comippi.ac.ir They function by intercepting and neutralizing the free radicals that are generated during the auto-oxidation cycle. mdpi.com
The primary role of these antioxidants is to scavenge peroxy radicals (ROO•), which are key intermediates in the degradation process. By donating a hydrogen atom, the hindered phenol converts the peroxy radical into a hydroperoxide (ROOH) and a stable phenoxy radical. This action effectively breaks the degradation cycle. The efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability at elevated temperatures is well-documented. specialchem.com
The presence of the allyl group in 2-Allyl-6-tert-butylphenol offers the potential for it to be grafted onto the polymer backbone, leading to a permanent and non-migrating antioxidant. This covalent bonding would prevent the loss of the antioxidant over time due to leaching or volatility, thereby providing long-lasting protection to the polymer.
UV Stabilization Properties in Materials
The inherent structure of this compound, specifically the hindered phenol group, is a foundational element in the development of UV stabilizers. While the compound itself is primarily recognized as an antioxidant, its derivatives, particularly those belonging to the hydroxyphenyl-benzotriazole class, are potent UV absorbers used to protect polymers from degradation. nih.gov These stabilizers are crucial in preventing discoloration and maintaining the structural integrity of plastics, coatings, and other materials upon exposure to ultraviolet light. nih.gov
Derivatives such as 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328), which shares the substituted phenol core, are widely used in plastics like polyethylene, polyvinyl chloride, and polypropylene. nih.gov The mechanism of UV absorption in these benzotriazole derivatives is highly efficient. The presence of the ortho-hydroxy group relative to the benzotriazole ring allows for an excited-state intramolecular proton transfer (ESIPT). This process enables the molecule to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting the polymer matrix. The antioxidant capability of the phenolic structure provides an additional protective benefit by scavenging free radicals formed during photodegradation. scirp.org The combination of UV filtering and antioxidant properties in a single or multi-component system is a key strategy for enhanced photoprotection. scirp.org
Table 1: Examples of Hindered Phenol-Based UV Stabilizers and Their Applications
| Stabilizer Type | Chemical Class | Protected Materials | Primary Function |
|---|---|---|---|
| UV-328 | Hydroxyphenyl-benzotriazole | Polyolefins, PVC, Polyurethanes, Resins | UV Absorption |
| Drometrizole | Hydroxyphenyl-benzotriazole | Polyesters, Polystyrene | UV Absorption, Antioxidant |
| Phenolic Antioxidants | Di-tert-butyl-phenol derivatives | Polyamides, Polyolefins | Light Stability (synergistic) |
Development of Multifunctional Polymer Additives
The structure of this compound is ideally suited for the creation of multifunctional polymer additives, which combine several protective functions within a single molecule or formulation. The phenolic component provides potent antioxidant activity by scavenging free radicals, while the allyl group serves as a reactive handle. This allyl group can be used to graft the molecule onto the backbone of a polymer, providing permanent protection that does not leach out over time, or it can be chemically modified to introduce additional functionalities.
The development of multifunctional additives is a significant trend in polymer science, aiming to improve efficiency and reduce the total number of additives required. mdpi.com For instance, combining the antioxidant properties of a hindered phenol with the UV-absorbing capabilities of a benzotriazole or another chromophore into one molecule can offer synergistic protection against both thermal and photo-oxidative degradation. specialchem.com Such additives can improve the long-term stability, weatherability, and service life of materials used in demanding applications like automotive parts, construction, and agricultural films. mdpi.com The combination of a phenolic antioxidant with a hindered amine light stabilizer (HALS) and a UV absorber can create a highly effective stabilization package for polymers like polyamides. specialchem.com
Table 2: Functional Components for Multifunctional Additives Based on Phenolic Structures
| Functional Group | Property Conferred | Mechanism of Action |
|---|---|---|
| Hindered Phenol (e.g., di-tert-butylphenol) | Antioxidant / Thermal Stability | Radical Scavenging (H-atom donation) |
| Allyl Group | Reactivity / Grafting Site | Covalent bonding to polymer chains |
| Benzotriazole Moiety | UV Absorption | Excited-State Intramolecular Proton Transfer (ESIPT) |
| Phosphite Group | Secondary Antioxidant | Peroxide Decomposition |
Catalytic Applications and Ligand Design
Beyond material protection, this compound serves as a valuable precursor in the field of catalysis, particularly for designing specialized ligands for transition metal complexes.
Precursor for Ligands in Transition Metal Catalysis
The this compound molecule possesses two key features for ligand synthesis: the allyl group and the phenoxy moiety. The allyl group can coordinate to a metal center in either an η¹ (monohapto) or η³ (trihapto) fashion, making it a versatile component in organometallic chemistry. wikipedia.org The synthesis of such allyl complexes often involves the oxidative addition of an allylic halide to a low-valent metal complex. wikipedia.org Therefore, this compound can be converted into a corresponding allyl halide derivative to serve as a direct precursor for these catalytic complexes.
Furthermore, the presence of bulky substituents like the tert-butyl group on the allyl ligand framework is known to enhance the stability of the resulting metal complexes. vanderbilt.edunih.gov This increased stability is crucial for catalysts that must endure harsh reaction conditions. The phenoxy group can also act as a coordinating site, allowing for the creation of bidentate [O, C]-type ligands, where both the phenolic oxygen and the allyl carbon framework bind to the metal center, potentially creating a more rigid and selective catalytic environment.
Table 3: Synthetic Routes to Transition Metal Allyl Complexes
| Synthesis Method | Precursors | Description |
|---|---|---|
| Oxidative Addition | Allyl Halides + Low-Valent Metal | A common route where the metal's oxidation state increases upon ligand addition. wikipedia.org |
| Salt Metathesis | Allyl Grignard/Lithium Reagents + Metal Halides | Involves the exchange of ions to form the desired complex. wikipedia.org |
| Nucleophilic Attack | Nucleophiles + η⁴-Diene Complexes | A nucleophile attacks a coordinated diene to form an allyl complex. wikipedia.org |
| Hydride Abstraction | Alkene Complexes | A hydride is removed from an alkene ligand to generate an allyl ligand. wikipedia.org |
Role in Polymerization Inhibition
Hindered phenols, including this compound, are effective inhibitors for free-radical polymerization, which is essential for the safe storage, transport, and processing of reactive monomers. fluoryx.com Their primary role is to prevent premature and uncontrolled polymerization initiated by contaminants, heat, or light.
The inhibition mechanism is dependent on the presence of oxygen. longchangchemical.com During storage, monomers can slowly form alkyl radicals (R•). Oxygen rapidly reacts with these radicals to create highly reactive peroxy radicals (ROO•). fluoryx.com Phenolic inhibitors excel at terminating these peroxy radicals through a hydrogen atom transfer from the hydroxyl group of the phenol. This reaction forms a hydroperoxide and a stable phenoxy radical. This resulting phenoxy radical is sterically hindered and resonance-stabilized, making it too unreactive to initiate a new polymer chain, thereby effectively terminating the reaction. fluoryx.comlongchangchemical.com Because phenolic inhibitors are much more effective against peroxy radicals than alkyl radicals, a small amount of dissolved oxygen is necessary for them to function efficiently as storage inhibitors. fluoryx.com
Table 4: Performance of Phenolic Inhibitors in Styrene Polymerization
| Inhibitor | Type | Polymer Growth (after 4h) | Conversion % (after 4h) |
|---|---|---|---|
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Phenolic | 16.40% | 0.048% |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Phenolic | 42.50% | 0.111% |
Data derived from a comparative study on styrene polymerization inhibition. mdpi.com
Influence on Reaction Selectivity and Efficiency in Chemical Processes
When used to form ligands for transition metal catalysts, derivatives of this compound can profoundly influence the selectivity and efficiency of chemical reactions. The large steric bulk of the tert-butyl group positioned ortho to the coordinating group (either the phenoxy oxygen or the allyl moiety) creates a congested environment around the metal center.
This steric hindrance can play a critical role in dictating reaction outcomes:
Regioselectivity: The ligand's bulk can block certain approaches of a substrate molecule to the catalytic center, favoring reaction at a less sterically hindered position. This is crucial in reactions like C-H activation or allylation, where multiple reaction sites are available. escholarship.org
Enantioselectivity: In asymmetric catalysis, chiral ligands derived from this scaffold can create a chiral pocket around the metal, forcing the substrate to bind in a specific orientation. This geometric constraint leads to the preferential formation of one enantiomer of the product over the other. The ability to modify ligand structure allows for fine-tuning of the catalyst to achieve high enantiomeric excess. nih.gov
By systematically modifying the structure of ligands derived from this compound, chemists can develop highly selective and efficient catalysts tailored for specific synthetic transformations. researchgate.net
Spectroscopic and Advanced Analytical Characterization of 2 Allyl 6 T Butylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Allyl-6-t-butylphenol, distinct signals are expected for the hydroxyl, aromatic, allyl, and t-butyl protons.
The chemical shifts (δ) are influenced by the electronic environment of the protons. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons on the aromatic ring appear in the range of δ 6.5-7.5 ppm. The allyl group protons exhibit characteristic signals: the methylene protons adjacent to the aromatic ring (Ar-CH₂-) typically resonate around δ 3.3-3.5 ppm, the terminal vinylic protons (=CH₂) appear between δ 5.0-5.5 ppm, and the internal vinylic proton (-CH=) is observed as a multiplet between δ 5.9-6.2 ppm. The nine equivalent protons of the sterically bulky t-butyl group produce a sharp singlet signal in the upfield region, typically around δ 1.4 ppm, due to their shielded aliphatic nature.
| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OH (Phenolic) | Variable (e.g., 4.5-5.5) | Singlet (broad) |
| -C(CH₃)₃ (t-Butyl) | ~1.4 | Singlet |
| Ar-CH₂- | ~3.4 | Doublet |
| =CH₂ (Terminal) | ~5.1 | Multiplet |
| -CH= (Internal) | ~6.0 | Multiplet |
| Ar-H (Aromatic) | 6.7-7.2 | Multiplet |
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and chemical environment.
The quaternary carbon of the t-butyl group is expected around δ 34-35 ppm, while the methyl carbons of this group resonate further upfield at approximately δ 29-30 ppm. The methylene carbon of the allyl group (Ar-CH₂) typically appears around δ 35 ppm. The vinylic carbons show signals in the downfield region, with the terminal =CH₂ carbon at approximately δ 115-116 ppm and the internal -CH= carbon at δ 136-137 ppm. The aromatic carbons resonate between δ 115-155 ppm. The carbon atom bearing the hydroxyl group (C-OH) is the most deshielded among the aromatic carbons, appearing around δ 150-153 ppm, while the carbon attached to the t-butyl group is found near δ 135-137 ppm.
| Carbon Group | Typical Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ (t-Butyl) | ~30 |
| -C(CH₃)₃ (t-Butyl) | ~34 |
| Ar-CH₂- (Allyl) | ~35 |
| =CH₂ (Allyl) | ~115 |
| -CH= (Allyl) | ~137 |
| Aromatic Carbons | 120-145 |
| Aromatic C-OH | ~152 |
Two-dimensional (2D) NMR experiments are powerful techniques for establishing the complete connectivity and spatial relationships within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the allyl group and within the aromatic ring, confirming their connectivity. For example, the internal vinylic proton (-CH=) would show cross-peaks with both the terminal vinylic protons (=CH₂) and the adjacent methylene protons (Ar-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This allows for the unambiguous assignment of carbon signals based on the known proton assignments. Each protonated carbon in this compound would exhibit a cross-peak corresponding to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu This technique is particularly useful for identifying connections involving quaternary (non-protonated) carbons. For instance, the protons of the t-butyl group would show a correlation to the quaternary carbon of the t-butyl group itself and to the aromatic carbon it is attached to. Similarly, the methylene protons of the allyl group would show correlations to the aromatic carbons, confirming the attachment point of the allyl substituent.
Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. science.gov
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This technique is highly effective for assessing the purity of this compound samples and for identifying the compound in complex mixtures. nih.gov
In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic and often abundant fragment ion results from the loss of a methyl group (M-15) from the t-butyl substituent, which is a common fragmentation pathway for t-butylphenols. researchgate.net Further fragmentation can occur through the loss of the entire allyl group or other rearrangements.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (C₁₃H₁₈O), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental formula. This capability is critical for confirming the identity of newly synthesized compounds or for identifying unknown substances with a high degree of confidence.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Soft Ionization Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of moderately polar and thermally labile molecules, including substituted phenols like this compound. This method typically imparts minimal energy to the analyte, which preserves the molecular structure and primarily results in the formation of protonated molecules [M+H]⁺ or other adducts, rather than extensive fragmentation.
In the analysis of this compound (molar mass 190.28 g/mol ), ESI-MS in positive ion mode is expected to produce a prominent ion at m/z 191, corresponding to the protonated parent molecule [C₁₃H₁₈O+H]⁺. nist.gov Depending on the solvent system and additives, other adducts such as sodium [M+Na]⁺ (m/z 213) or ammonium [M+NH₄]⁺ (m/z 208) may also be observed.
Tandem mass spectrometry (MS/MS) of the precursor ion (e.g., m/z 191) can be employed to elicit structural information through collision-induced dissociation (CID). For this compound, characteristic fragmentation pathways would likely involve the neutral loss of stable molecules. Key expected fragmentation patterns include:
Loss of the allyl group: A cleavage of the C-C bond between the aromatic ring and the allyl substituent would result in the loss of a 41 Da fragment (C₃H₅), leading to a product ion at m/z 150.
Loss from the t-butyl group: The loss of a methyl radical (CH₃•, 15 Da) from the t-butyl group is a common fragmentation pathway for t-butyl substituted compounds, which would yield an ion at m/z 176. Subsequent loss of isobutylene (C₄H₈, 56 Da) from the parent ion is also a plausible pathway, resulting in an ion at m/z 135.
These fragmentation patterns provide a diagnostic fingerprint for the identification and structural confirmation of this compound in complex mixtures. The specific ions and their relative intensities can be influenced by experimental conditions such as collision energy. nih.gov
Table 1: Predicted ESI-MS Ions for this compound This table is interactive. You can sort and filter the data.
| Ion Type | Predicted m/z | Description |
|---|---|---|
| Protonated Molecule | 191.14 | [M+H]⁺ |
| Sodium Adduct | 213.12 | [M+Na]⁺ |
| Ammonium Adduct | 208.17 | [M+NH₄]⁺ |
| Fragment Ion | 176.12 | [M+H - CH₃]⁺ |
| Fragment Ion | 150.11 | [M+H - C₃H₅]⁺ |
| Fragment Ion | 135.08 | [M+H - C₄H₈]⁺ |
MALDI-TOF MS for Oligomer and Polymer End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for characterizing macromolecules, including oligomers and polymers. rsc.org It is particularly effective for determining molecular weight distributions, identifying repeating units, and, crucially, analyzing the structure of polymer end-groups.
In the context of this compound, this compound could serve as a monomer in polymerization reactions or as an end-capping agent to terminate polymer chains, imparting specific properties such as antioxidant capabilities. If polymers or oligomers are synthesized using this compound, MALDI-TOF MS is an invaluable tool for structural verification.
The analysis involves co-crystallizing the polymer sample with a suitable matrix (e.g., trans-3-indoleacrylic acid for polyphenols). researchgate.net A laser pulse desorbs and ionizes the matrix and analyte molecules, and the resulting ions are accelerated into a time-of-flight analyzer. The mass spectrum generated displays a series of peaks, where each peak corresponds to an individual oligomer chain with a specific degree of polymerization (n).
For a polymer end-capped with a this compound group, the mass of each peak in the distribution can be calculated using the following formula:
m/z = M_EG + (n × M_RU) + M_CAT
Where:
M_EG is the mass of the this compound end-group.
n is the number of repeating units.
M_RU is the mass of the repeating monomer unit.
M_CAT is the mass of the cationizing agent (e.g., Na⁺ or K⁺).
By resolving individual n-mers, MALDI-TOF MS allows for the unambiguous confirmation of the end-group's presence and fidelity, ensuring the successful incorporation of the this compound moiety onto the polymer chain. This technique is essential for quality control and for understanding the structure-property relationships of the final polymeric material. researchgate.netresearchgate.net
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. tandfonline.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound. nist.gov The spectrum is characterized by several key absorption bands that serve as a molecular fingerprint.
The primary characteristic peaks for this compound are:
O-H Stretch: A prominent, broad absorption band is expected in the region of 3650-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group stretching vibration. The broadness is due to hydrogen bonding, although steric hindrance from the ortho-substituents may result in a sharper peak compared to less hindered phenols.
Aromatic C-H Stretch: Absorption peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are attributed to the stretching vibrations of the C-H bonds on the aromatic ring.
Aliphatic C-H Stretch: Strong absorptions in the 2960-2850 cm⁻¹ range correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the t-butyl and allyl groups.
C=C Stretch: Aromatic ring C=C stretching vibrations appear as a series of sharp peaks in the 1600-1450 cm⁻¹ region. The C=C stretching of the allyl group is expected around 1640 cm⁻¹.
C-O Stretch: The stretching vibration of the phenolic C-O bond typically results in a strong absorption band in the 1260-1180 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic ring.
Table 2: Characteristic IR Absorption Bands for this compound This table is interactive. You can sort and filter the data.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3650 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | t-Butyl, Allyl | 2960 - 2850 | Strong |
| C=C Stretch | Allyl | ~1640 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |
| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong |
| C-H Bending | Aromatic (out-of-plane) | 900 - 675 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that detects molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing information that can be subtle or absent in an IR spectrum. semanticscholar.org
For this compound, a Raman spectrum would highlight the following features:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically appearing as a strong, sharp band around 1000 cm⁻¹, is a hallmark of Raman spectra for aromatic compounds. Other aromatic ring stretching modes are also prominent.
C=C Double Bond Stretches: The C=C stretching vibration of the allyl group (~1640 cm⁻¹) and the aromatic ring (~1600 cm⁻¹) are expected to be strong and easily identifiable.
Aliphatic C-H Vibrations: C-H stretching and bending modes of the t-butyl and allyl groups are also Raman active.
Phenolic O-H Stretch: Unlike in IR, the O-H stretching vibration is typically weak in Raman spectra.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, enabling unambiguous identification and detailed structural analysis. tandfonline.comsemanticscholar.org The analysis of phenols and related compounds by Raman spectroscopy is a well-established method for structural characterization. researchgate.net
Table 3: Predicted Major Raman Shifts for this compound This table is interactive. You can sort and filter the data.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic & Aliphatic | 3100 - 2850 | Strong |
| C=C Stretch | Allyl | ~1640 | Strong |
| C=C Stretch | Aromatic Ring | ~1600 | Strong |
| Ring Breathing | Aromatic Ring | ~1000 | Strong, Sharp |
| C-C Stretch | t-Butyl | ~750 | Medium |
Chromatographic Separation Techniques for Analysis and Purification
Gas Chromatography (GC) for Volatile Compounds and Purity
Gas Chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and thermally stable compounds like this compound. It is widely used for purity assessment, identification, and quantification. nih.govepa.gov The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases.
For the analysis of substituted phenols, common stationary phases include mid-polarity columns like those containing phenyl methylpolysiloxane (e.g., DB-5 or OV-1701 type). chula.ac.th A temperature program, where the column temperature is gradually increased, is typically employed to ensure efficient separation of compounds with different boiling points. oiv.int
When coupled with a detector, GC provides quantitative and qualitative information.
Flame Ionization Detector (FID): FID is a common detector that provides high sensitivity for organic compounds. The peak area is proportional to the concentration of the compound, making it ideal for purity analysis.
Mass Spectrometer (MS): GC coupled with Mass Spectrometry (GC-MS) is a powerful combination for both separation and definitive identification. nih.gov As the separated components elute from the GC column, they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.
For this compound (C₁₃H₁₈O, MW=190.28), the GC-MS analysis would show a molecular ion peak [M]⁺• at m/z 190. Key fragmentation ions would include:
m/z 175: Loss of a methyl radical (•CH₃) from the t-butyl group, [M - 15]⁺. This is a characteristic fragmentation for t-butyl phenols.
m/z 149: Loss of the allyl radical (•C₃H₅), [M - 41]⁺.
m/z 135: Loss of an isobutylene molecule (C₄H₈) via rearrangement, [M - 56]⁺.
This fragmentation data, combined with the retention time from the chromatographic separation, allows for highly confident identification and purity assessment of this compound. oiv.int
Table 4: Expected GC-MS Fragmentation Ions for this compound This table is interactive. You can sort and filter the data.
| m/z Value | Proposed Ion Structure / Loss | Description |
|---|---|---|
| 190 | [C₁₃H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 175 | [M - CH₃]⁺ | Loss of a methyl radical |
| 149 | [M - C₃H₅]⁺ | Loss of an allyl radical |
| 135 | [M - C₄H₈]⁺ | Loss of isobutylene |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for characterizing this compound and its derivatives. researchgate.netnih.gov This method is frequently employed for purity assessment, quantification, and monitoring the progress of chemical reactions, such as Claisen rearrangements or polymer functionalization.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating phenolic compounds. mdpi.com In a typical application, a nonpolar stationary phase, such as a C18-silica column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analytes between the stationary and mobile phases. For this compound and its reaction products, gradient elution is often preferred to achieve optimal separation. This involves changing the composition of the mobile phase during the analysis, typically by increasing the proportion of an organic solvent like methanol or acetonitrile in an aqueous buffer. mdpi.comresearchgate.net
Detection is commonly performed using an ultraviolet (UV) detector, as the phenolic ring in these compounds exhibits strong absorbance in the UV region, typically around 270-280 nm. researchgate.net A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. researchgate.net
For reaction monitoring, HPLC allows for the quantitative tracking of reactants and products over time. Small aliquots of the reaction mixture are withdrawn at intervals, diluted, and injected into the HPLC system. By comparing the peak areas of the starting material (e.g., an allyl aryl ether precursor) and the product (e.g., this compound), the reaction conversion can be accurately determined. This data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.
Table 1: Illustrative HPLC Method Parameters for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) researchgate.net |
| Mobile Phase A | Water (with 0.1% formic or acetic acid) |
| Mobile Phase B | Acetonitrile or Methanol researchgate.net |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm researchgate.net |
| Column Temperature | 30 °C |
Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and identifying the components in a mixture containing this compound and its derivatives. nih.gov It is particularly useful for quickly assessing the status of a reaction before committing to a more time-consuming analysis like HPLC or column chromatography.
In a typical TLC analysis, the stationary phase is a thin layer of adsorbent material, most commonly silica gel, coated onto a plate of glass or aluminum. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent ascends the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase.
The choice of eluent is critical for achieving good separation. For moderately polar phenols like this compound, a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. researchgate.net The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the compounds of interest ideally between 0.2 and 0.8.
Since most phenolic compounds are colorless, visualization of the separated spots on the TLC plate is necessary. silicycle.com Several methods can be employed:
UV Light: If the compounds are UV-active (which aromatic phenols are), they can be visualized under a UV lamp (typically at 254 nm) where they appear as dark spots on a fluorescent background. libretexts.org
Iodine Chamber: Exposing the plate to iodine vapor will cause many organic compounds to appear as brown spots. silicycle.comfiu.edu
Staining Reagents: Spraying or dipping the plate in a specific chemical stain can produce colored spots. For phenols, a ferric chloride (FeCl3) solution is a highly effective stain, typically producing blue, green, or purple spots. researchgate.netlibretexts.orgfiu.edu Other general-purpose stains like potassium permanganate or p-anisaldehyde can also be used. libretexts.orgfiu.edu
By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the same plate, one can clearly observe the disappearance of the reactant and the appearance of the product, which will have a different Rf value.
Table 2: Common TLC Systems and Visualization for Phenolic Compounds
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel GF254 (fluorescent indicator included) researchgate.net |
| Mobile Phase Examples | Hexane:Ethyl Acetate (e.g., 9:1 v/v); Toluene:Acetone (9:1 v/v); Chloroform:Ethyl Acetate:Formic Acid (5:4:1 v/v/v) researchgate.net |
| Visualization Methods | UV light (254 nm), Iodine vapor, Ferric Chloride (FeCl3) spray, Potassium Permanganate (KMnO4) dip researchgate.netlibretexts.orgfiu.edu |
Thermal Analysis of Materials Containing this compound Derivatives
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. researchgate.net For polymers and other materials incorporating derivatives of this compound, TGA is essential for determining their thermal stability and decomposition profile. These derivatives may be used as antioxidant additives, monomers for specialty polymers, or curing agents in thermosetting resins.
The TGA instrument continuously records the mass of a sample as it is heated at a constant rate. The resulting plot of mass versus temperature (a TGA thermogram) provides critical information about the material's stability. Key parameters obtained from a TGA curve include:
Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is a primary indicator of the material's thermal stability.
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak in the derivative of the TGA curve (DTG curve).
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of a char or inorganic residue.
When this compound derivatives are incorporated into a polymer matrix as stabilizers, TGA can demonstrate their effectiveness by showing an increase in the decomposition temperature of the polymer compared to the unstabilized material. If the derivative is used as a monomer to create a polymer, TGA characterizes the inherent stability of the resulting polymer backbone.
Table 3: Hypothetical TGA Data for a Polymer With and Without a Phenolic Stabilizer
| Material | Onset of Decomposition (Td) (°C) | Temperature of Max. Decomposition (Tmax) (°C) | Residual Mass at 600 °C (%) |
|---|---|---|---|
| Base Polymer | 385 | 420 | < 1 |
| Base Polymer + 2% this compound Derivative | 405 | 435 | ~2 |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Curing Behavior
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. nih.gov It is widely used to characterize materials containing this compound derivatives, particularly in the context of polymers and thermosetting resins. DSC can detect phase transitions and chemical reactions involving a change in enthalpy. nih.gov
For thermoplastic polymers synthesized using a this compound derivative, DSC is used to determine key physical properties:
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This is observed as a step-like change in the baseline of the DSC thermogram. hu-berlin.de
Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, appearing as an endothermic peak on the DSC curve.
When derivatives of this compound are involved in thermosetting systems (e.g., epoxy or phenolic resins), DSC is indispensable for studying the curing (cross-linking) reaction. unileoben.ac.atresearchgate.net A non-isothermal DSC scan, where the uncured resin is heated at a constant rate, reveals a broad exothermic peak. researchgate.net Analysis of this peak provides crucial information for process optimization:
Onset Temperature of Curing: The temperature at which the cross-linking reaction begins.
Peak Exotherm Temperature: The temperature at which the curing reaction rate is at its maximum. mdpi.com
Total Heat of Curing (ΔH): The total energy released during the reaction, calculated from the area under the exothermic peak. This value is proportional to the extent of the reaction.
By analyzing the curing profile, formulators can design appropriate curing schedules for materials used in composites, adhesives, and coatings.
Table 4: Representative DSC Data for an Epoxy Resin Cured with a Phenolic Derivative
| Parameter | Value | Significance |
|---|---|---|
| Curing Onset Temperature | 135 °C | Indicates the start of the cross-linking process. |
| Peak Exotherm Temperature | 175 °C | Temperature of the maximum reaction rate. mdpi.com |
| Heat of Curing (ΔH) | 320 J/g | Represents the total energy released during full cure. |
| Glass Transition Temperature (Tg) of Cured Resin | 150 °C | Indicates the thermal performance limit of the final material. |
Theoretical and Computational Studies of 2 Allyl 6 T Butylphenol
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics to model molecular properties. These ab initio and semi-empirical methods are instrumental in exploring the electronic landscape of 2-Allyl-6-t-butylphenol.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational feasibility. mpg.descispace.comekb.eg Instead of solving the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. mpg.de This approach is used to predict a wide range of properties for phenolic compounds, including optimized molecular geometries, reaction energies, and descriptors of chemical reactivity. rjpn.orgnih.gov
Global reactivity descriptors, derived from the energies of frontier molecular orbitals, are also calculated using DFT to predict behavior. rjpn.orgnih.gov These include chemical hardness, softness, electronegativity, and the electrophilicity index, which provide a quantitative basis for comparing the reactivity of different phenolic derivatives. rjpn.org
Table 1: Representative DFT-Calculated Parameters for Substituted Phenols This table presents typical calculated values for related phenolic compounds to illustrate the data obtained through DFT methods.
| Parameter | Description | Typical Calculated Value Range (kcal/mol or eV) | Reference Method Example |
|---|---|---|---|
| Bond Dissociation Enthalpy (O-H BDE) | Energy required to break the O-H bond homolytically. | 75-90 kcal/mol | (RO)B3LYP/6-311++G(2df,2p) mdpi.com |
| Ionization Potential (IP) | Energy required to remove an electron. | ~5-8 eV | B3LYP/cc-pVQZ nih.gov |
| Electron Affinity (EA) | Energy released when an electron is added. | ~0.5-2 eV | B3LYP/cc-pVQZ nih.gov |
| HOMO-LUMO Gap (ΔE) | Difference in energy between the highest occupied and lowest unoccupied molecular orbitals. | ~4-6 eV | B3LYP/LanL2DZ nih.gov |
Transition State Analysis for Reaction Mechanisms (e.g., Claisen Rearrangement)
A significant reaction for this compound's precursor, allyl phenyl ether, is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that proceeds through a concerted, cyclic transition state. rsc.orgwikipedia.org Quantum chemical calculations are essential for locating and characterizing the high-energy transition state (TS) structure on the potential energy surface. By optimizing the geometry of the TS, researchers can calculate the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. rsc.orgnsf.gov
For the aromatic Claisen rearrangement, the reaction involves the concerted breaking of the O-C(allyl) bond and the formation of a new C-C bond between the allyl group and an ortho-carbon of the phenyl ring. mdpi.comorganic-chemistry.org Computational studies, using methods like B3LYP/6-31G(d), have been used to optimize the geometries of the reactant, the six-membered chair-like transition state, and the resulting dienone intermediate. rsc.orguq.edu.au
The analysis can distinguish between different potential mechanistic pathways, such as a synchronous concerted pathway versus an asynchronous stepwise process. mdpi.comresearchgate.net Calculations have shown that factors like substituents and solvent can alter the precise structure and energy of the transition state. mdpi.comuq.edu.au For a molecule like this compound, the presence of the bulky t-butyl group at one ortho position sterically directs the Claisen rearrangement exclusively to the other vacant ortho position. Computational modeling can quantify the energetic preference for this regioselectivity. wikipedia.org
Calculation of Molecular Orbitals and Spectroscopic Parameters
Quantum chemical methods are used to calculate the energies and shapes of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net For phenolic compounds, the HOMO is typically localized on the phenyl ring and the oxygen atom, reflecting the region of highest electron density. researchgate.net
These calculations are also fundamental to predicting spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate electronic excitation energies, which correspond to the absorption wavelengths (λ_max) observed in UV-Visible spectroscopy. nih.govias.ac.in By computing these transitions, researchers can interpret experimental spectra and understand how substituents affect a molecule's absorption characteristics. researchgate.netdoaj.org For instance, calculations on substituted phenols show how different groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maximum. researchgate.net
Table 2: Calculated Spectroscopic and Orbital Parameters for Related Phenolic Compounds This table provides examples of data generated from quantum chemical calculations for analogous molecules.
| Parameter | Calculated Value | Molecule/Method Example | Significance |
|---|---|---|---|
| EHOMO | -5.912 eV | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol / B3LYP/LanL2DZ nih.gov | Relates to electron-donating ability. researchgate.net |
| ELUMO | -1.807 eV | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol / B3LYP/LanL2DZ nih.gov | Relates to electron-accepting ability. researchgate.net |
| ΔE (HOMO-LUMO Gap) | 4.105 eV | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol / B3LYP/LanL2DZ nih.gov | Indicator of chemical reactivity and stability. nih.govresearchgate.net |
| Calculated λmax | 272-277 nm | Phenol (B47542) / B3LYP/6-31++G(d,p) researchgate.net | Predicts UV-Vis absorption maximum. nih.gov |
Molecular Dynamics Simulations
While quantum chemical calculations focus on the static electronic properties of molecules, molecular dynamics (MD) simulations are used to study their movement and conformational changes over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD provides a detailed picture of molecular behavior.
Conformational Analysis and Stereochemical Preferences
This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key degrees of freedom include the rotation of the allyl group relative to the phenyl ring, the orientation of the vinyl moiety within the allyl group, the rotation of the t-butyl group, and the orientation of the hydroxyl proton.
Computational conformational analysis, using either molecular mechanics or quantum mechanical methods, can identify the stable conformers (energy minima) and the barriers to rotation between them. researchgate.netutrgv.educwu.edu For related molecules like o-allylphenol, studies have shown the existence of multiple stable rotamers. researchgate.net The relative stability of these conformers is determined by a balance of steric interactions and, potentially, weak intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the allyl group's double bond. researchgate.net The bulky t-butyl group in this compound would be expected to significantly influence the preferred orientation of the adjacent allyl group, likely favoring conformations that minimize steric clash. Molecular mechanics studies on other hindered phenols have highlighted the significant steric influence of t-butyl groups on molecular geometry and reactivity. rsc.org
Table 3: Key Conformational Dihedral Angles in Allylphenols This table outlines the principal dihedral angles that define the conformation of ortho-allyl substituted phenols, which are the focus of computational analysis.
| Dihedral Angle | Description | Expected Influence |
|---|---|---|
| C-C-C-C (Ring-Allyl) | Rotation of the entire allyl group with respect to the plane of the phenyl ring. | Determines the overall spatial arrangement and is heavily influenced by steric hindrance from the t-butyl group. |
| C-C-C=C (Allyl-Vinyl) | Rotation of the vinyl part of the allyl group. | Affects the potential for intramolecular O-H···π interactions. researchgate.net |
| C-C-O-H (Hydroxyl) | Orientation of the hydroxyl proton. | Can point towards or away from the allyl group, defining cis/trans isomers relative to the substituent. |
Solvent Effects on Reactivity and Structure
The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a solute molecule. researchgate.net Molecular dynamics simulations can model these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation box.
The Polarizable Continuum Model (PCM) is a common implicit solvation method used in conjunction with DFT calculations to estimate how a solvent's dielectric properties affect the molecule's energy and charge distribution. researchgate.netnih.govwikipedia.org This approach is valuable for predicting how reaction rates and equilibria might change in different solvents. mdpi.com For phenols, polar and hydrogen-bonding solvents can significantly alter reactivity by forming hydrogen bonds with the hydroxyl group, which can affect properties like the O-H BDE and acidity (pKa). researchgate.netresearchgate.net
Explicit solvent MD simulations provide a more detailed view, showing the specific interactions between the solute and individual solvent molecules. For this compound, such simulations could reveal the structure of the solvation shell around the hydrophilic hydroxyl group and the hydrophobic alkyl substituents. They can also show how solvent molecules might mediate intramolecular motions or participate in reaction mechanisms, for example, by stabilizing charged intermediates or transition states. uq.edu.au
Mechanistic Modeling of Complex Reactions
Computational chemistry provides powerful tools to model and understand the complex reactions involving this compound at a molecular level. Through mechanistic modeling, it is possible to investigate the stability of reactive intermediates and map out the energetic landscapes of synthesis and degradation pathways, offering insights that are often difficult to obtain through experimental methods alone.
The chemical performance of this compound, particularly its function as a radical scavenger, is intrinsically linked to the stability of the phenoxy radical it forms upon donating a hydrogen atom from its hydroxyl group. The stability of this radical is heavily influenced by the steric and electronic effects of the substituents on the aromatic ring—in this case, the tert-butyl and allyl groups.
Sterically hindered phenols are a class of compounds known for forming persistent phenoxy radicals. vinatiorganics.com The bulky tert-butyl group at the ortho position shields the oxygen radical, sterically hindering it from participating in undesired side reactions or dimerization, thus increasing its lifetime. rsc.org This steric protection is a key feature contributing to the effectiveness of hindered phenols as antioxidants.
Computational studies, particularly using Density Functional Theory (DFT), are employed to quantify radical stability. A primary descriptor is the O-H Bond Dissociation Enthalpy (BDE), which represents the energy required to homolytically break the hydroxyl bond to form the phenoxy radical. A lower BDE generally correlates with higher radical scavenging activity. nih.govresearchgate.net The introduction of two ortho-alkyl groups, such as in 2,6-di-tert-butylphenol, has been shown to weaken the O-H bond compared to unsubstituted phenol due to steric strain in the parent molecule, which is relieved upon radical formation. researchgate.net
The stability of the 2-Allyl-6-t-butylphenoxy radical is also governed by the distribution of the unpaired electron (spin density) across the molecule. msu.edu Resonance effects delocalize the unpaired electron from the oxygen atom into the aromatic π-system, primarily at the ortho and para positions. msu.eduresearchgate.net This delocalization is a major stabilizing factor. The presence of the allyl group at the other ortho position in this compound introduces an additional avenue for spin delocalization into the allyl π-system, which could further stabilize the radical compared to a simple alkyl substituent. libretexts.org DFT calculations can map this spin density distribution, providing a detailed picture of electronic delocalization. researchgate.netrsc.org
| Compound | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Key Spin Density Locations in Phenoxy Radical |
|---|---|---|
| Phenol | ~88-90 | Oxygen, Ortho-Carbons, Para-Carbon |
| 2,6-Di-tert-butylphenol | ~80-81 | Oxygen, Para-Carbon (Ortho positions sterically shielded) |
| 2,4,6-Tri-tert-butylphenol | ~81 | Oxygen (Delocalization to substituted positions is less favorable) |
| 2-Allylphenol | ~85-87 | Oxygen, Ortho/Para-Carbons, Allyl Group |
The dynamics of the allyl group itself can also play a role. Trajectory calculations on the allyl radical have shown it can undergo complex internal rearrangements and dissociation pathways. nih.gov While the phenoxy radical of this compound is much more stable, the flexibility and reactivity of the allyl substituent could influence its interaction with other radicals and its potential secondary reaction pathways.
Synthesis Pathway: The primary route for the synthesis of ortho-allyl phenols is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an aryl allyl ether. organic-chemistry.org For this compound, the synthesis would typically involve the initial formation of Allyl 2-tert-butylphenyl ether, followed by thermal rearrangement.
The mechanism of the Claisen rearrangement has been studied computationally. researchgate.netrsc.org The reaction proceeds through a concerted, cyclic transition state. Kinetic modeling based on transition state theory can predict the reaction rates and activation energies. DFT calculations have shown that the rearrangement of allyl phenyl ether to an intermediate dienone involves a significant energy barrier, which is consistent with the high temperatures often required for the reaction. researchgate.netnsf.gov
Etherification: Phenol + Alkylating/Allylating agents → Aryl ether
Rearrangement: Aryl allyl ether → ortho-Allylphenol
Kinetic models for related alkylation and etherification reactions, such as the synthesis of tert-butyl ethers, have been developed based on Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) mechanisms, particularly for catalyzed liquid-phase reactions. core.ac.uk These models consider the adsorption of reactants onto catalyst surfaces and the subsequent surface reaction to be the rate-determining step.
Degradation Pathways: The degradation of this compound in various environments can be modeled kinetically, with advanced oxidation processes (AOPs) being a common focus. nih.gov These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which initiate the degradation cascade. elsevierpure.comnih.gov
A general kinetic model for the oxidation of phenolic compounds involves the following key steps:
Initiation: The phenolic compound (ArOH) reacts with an oxidizing radical (e.g., •OH), primarily through hydrogen abstraction from the hydroxyl group or radical addition to the aromatic ring.
Propagation: The resulting phenoxy radical (ArO•) or hydroxycyclohexadienyl radical can undergo further reactions, leading to the formation of various intermediates like catechols, hydroquinones, and quinones.
Ring Opening: Subsequent attack by oxidants can lead to the cleavage of the aromatic ring, forming smaller organic acids and aldehydes.
Termination: The reaction terminates with the formation of stable end-products, such as CO₂, H₂O, and inorganic ions.
Kinetic models for phenol oxidation often consist of dozens of elementary reactions, each with an associated rate constant. nih.govelsevierpure.com The rate constants for the reaction of phenols with •OH are typically very high, on the order of 10⁹ to 10¹⁰ M⁻¹s⁻¹. Substituents on the phenol ring influence this rate; electron-donating groups generally increase the reaction rate. mdpi.com A lumped pseudokinetic model can simplify this complexity by grouping intermediates, allowing for the analysis of toxicity evolution during degradation. researchgate.net
The table below shows representative kinetic parameters for key steps in phenol synthesis and degradation, providing a framework for modeling the behavior of this compound.
| Reaction Type | Example Process | Key Kinetic Parameter | Typical Value / Range |
|---|---|---|---|
| Synthesis | Claisen Rearrangement of Aryl Propargyl Ether | Activation Free Energy (ΔG‡) | ~30-33 kcal/mol nsf.gov |
| Synthesis | Phenol Alkylation with tert-Butanol | Activation Energy (Ea) | ~97 kJ/mol (~23 kcal/mol) acs.org |
| Degradation | Phenol reaction with •OH radical | Second-order rate constant (k) | 1.4 x 10¹⁰ M⁻¹s⁻¹ |
| Degradation | BHT reaction with •OH radical | Second-order rate constant (k) | 1.1 x 10¹⁰ M⁻¹s⁻¹ nih.gov |
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Performance
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its physical properties and biological or chemical activity. mdpi.com For this compound, these models are particularly useful for predicting its performance as an antioxidant and for designing new derivatives with enhanced properties. nih.govcsic.es
The antioxidant activity of hindered phenols is a complex function of several factors that can be rationalized through QSAR models. researchgate.net The primary mechanism involves the donation of the phenolic hydrogen atom to a free radical. Therefore, the most critical molecular descriptors in QSAR models for antioxidant activity are related to the ease of this hydrogen atom transfer (HAT). nih.gov
Key descriptors identified in QSAR studies of phenolic antioxidants include:
Electronic Descriptors:
O-H Bond Dissociation Enthalpy (BDE): As discussed previously, a lower BDE facilitates hydrogen donation and is a strong predictor of higher antioxidant activity. nih.govjocpr.com
Ionization Potential (IP): This relates to the ease of electron donation, which is relevant in mechanisms like Sequential Proton-Loss Electron-Transfer (SPLET).
Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy indicates that a molecule is a better electron donor, which often correlates with higher antioxidant activity.
Steric and Structural Descriptors:
Steric Hindrance: The size and position of substituents (like the tert-butyl group) influence the accessibility of the hydroxyl group and the stability of the resulting phenoxy radical. researchgate.netresearchgate.net While steric hindrance can enhance radical stability, excessive bulk may also slow down the reaction rate with target radicals.
Lipophilicity (logP): This parameter is crucial for performance in non-aqueous systems (like polymers or lipids), as it determines the antioxidant's solubility and distribution within the medium.
For this compound, a QSAR model would quantify the specific contributions of its structural features. The tert-butyl group provides steric hindrance and is a weak electron-donating group, which helps to lower the BDE. The allyl group is also electron-donating and provides an additional site of unsaturation that can interact with radicals and potentially enhance the stability of the phenoxy radical through extended conjugation. QSAR studies have established that electron-donating groups attached to the aromatic ring generally enhance antioxidant effects. nih.gov
The following table summarizes key structural features and molecular descriptors and their general influence on the antioxidant performance of phenolic compounds.
| Structural Feature / Descriptor | Influence on Antioxidant Performance | Rationale |
|---|---|---|
| Low O-H Bond Dissociation Enthalpy (BDE) | Increases Activity | Facilitates faster hydrogen atom donation to scavenge radicals. nih.gov |
| High HOMO Energy | Increases Activity | Indicates greater ease of electron donation. |
| Ortho-position Steric Hindrance (e.g., tert-butyl) | Increases Radical Stability | Protects the phenoxy radical from further reactions, increasing its lifetime and preventing pro-oxidant behavior. researchgate.netresearchgate.net |
| Electron-Donating Substituents (e.g., alkyl, allyl) | Increases Activity | Stabilize the phenoxy radical through electronic effects and lower the O-H BDE. nih.gov |
| High Lipophilicity (logP) | Enhances Performance in Lipidic Media | Improves solubility and partitioning in fats, oils, and polymers where oxidation often occurs. |
By developing QSAR models from a training set of diverse phenolic compounds, it becomes possible to virtually screen new structures and predict the antioxidant potential of molecules like this compound without synthesizing and testing each one. mdpi.comnih.gov These computational models are invaluable tools for the rational design of high-performance chemical additives.
Future Research Directions and Emerging Trends for 2 Allyl 6 T Butylphenol
Development of Highly Sustainable and Atom-Economical Synthesis Routes
The industrial synthesis of substituted phenols often involves multi-step processes that can be resource-intensive. A key future direction is the development of greener, more efficient synthetic pathways to 2-Allyl-6-t-butylphenol and its derivatives. Research is focused on catalytic methods that maximize atom economy, minimize waste, and avoid the use of protecting groups. nih.gov
Key Research Thrusts:
Catalytic Claisen Rearrangement: While the Claisen rearrangement of allyl phenyl ethers is a classic route, future work will focus on developing catalysts (e.g., transition metal complexes, zeolites) that facilitate the reaction under milder conditions, reducing energy consumption and preventing byproduct formation.
Direct C-H Allylation: A highly atom-economical approach involves the direct catalytic allylation of 2-t-butylphenol. This avoids the pre-formation of an ether, streamlining the synthesis. Research will target selective ortho-allylation to maximize the yield of the desired product.
Biocatalysis: The use of enzymes to catalyze the synthesis offers a highly sustainable route, operating under mild conditions with high selectivity. Exploring engineered enzymes for phenol (B47542) alkylation and allylation represents a significant frontier.
One-pot processes that combine multiple reaction steps without isolating intermediates are particularly desirable as they reduce solvent use and waste. nih.gov For example, a sequence involving a Ru-catalyzed redox isomerization followed by an intramolecular reaction demonstrates a high-yielding, atom-economical approach in related systems. nih.gov The goal is to create synthetic routes with high marks in green chemistry metrics, such as atom efficiency, low E-factor (Environmental factor), and high reaction-mass efficiency. rsc.org
Table 1: Comparison of Synthetic Approaches for Atom Economy
| Synthesis Strategy | Traditional Approach (e.g., Thermal Rearrangement) | Emerging Catalytic Approach |
|---|---|---|
| Key Feature | High temperatures, potential for byproducts. | Lower temperatures, high selectivity. researchgate.net |
| Atom Economy | Moderate; protecting groups may be needed. | High; avoids protecting groups and reagents. nih.govrsc.org |
| Sustainability | Higher energy input, more waste streams. | Lower energy input, reduced byproducts. researchgate.net |
| Future Goal | Process optimization for energy efficiency. | Development of reusable, highly active catalysts. |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The unique combination of the phenolic hydroxyl group and the allyl side chain in this compound offers numerous possibilities for chemical modification. nih.gov Future research will delve into uncovering new reactivity patterns to generate a diverse library of derivatives with unique properties.
Areas of Exploration:
Allyl Group Transformations: Beyond simple oxidation or reduction, research will explore advanced reactions like asymmetric dihydroxylation, Heck reactions, and Wacker-type oxidations to introduce complex functionalities. nih.gov The reaction of the allyl group with carbene, for instance, can generate cyclopropane (B1198618) derivatives. nih.gov
Phenolic Hydroxyl Modification: While classical derivatization through acylation and alkylation will continue, novel strategies will focus on using the hydroxyl group to direct ortho-C–H functionalization or to act as a coordinating site for metal catalysts in subsequent transformations. nih.gov
Ring Functionalization: Advanced methods for regioselective aromatic C–H functionalization will allow for the introduction of new substituents onto the phenolic ring, further tuning the molecule's electronic and steric properties. nih.gov
These derivatization strategies are crucial for creating new molecules for applications ranging from pharmaceuticals to materials science. nih.gov For example, modifying the structure can improve bioavailability for potential therapeutic uses or enhance compatibility with a polymer matrix.
Integration into Advanced Functional Materials with Tunable Properties
The structural features of this compound make it an excellent candidate as a monomer or additive in the creation of advanced functional materials. idu.ac.id Its phenolic component provides antioxidant and thermal stability, while the allyl group offers a site for polymerization or grafting onto other materials.
Emerging Applications in Materials Science:
High-Performance Polymers: Incorporating this compound into polymer backbones (e.g., polyimides, polyethers) can enhance their thermal resistance and longevity in harsh environments. idu.ac.id
Functional Coatings and Films: As a component of metal-phenolic networks (MPNs), it can contribute to the formation of coatings and films. mdpi.com The self-assembly of phenolic compounds with metal ions allows for the simple and facile synthesis of these materials. mdpi.com
Bio-based and Biodegradable Polymers: The phenolic structure is common in natural products like lignin, suggesting that derivatives of this compound could be used to create more sustainable and biodegradable polymers. idu.ac.id
Smart Materials: The reactivity of the allyl group could be exploited to create cross-linked polymer networks that respond to stimuli (e.g., heat, pH), leading to materials with tunable mechanical or optical properties.
Research will focus on establishing clear structure-property relationships, understanding how the incorporation of this compound and its derivatives affects the macroscopic properties of the final material, such as conductivity, thermal insulation, or optical characteristics. researchgate.net
Table 2: Potential Property Enhancements in Functional Materials
| Material Type | Monomer/Additive | Potential Property Enhancement | Future Research Direction |
|---|---|---|---|
| Engineering Polymers | This compound | Increased thermal stability, antioxidant capacity. idu.ac.id | Creating polymers with thermal resistance over 150 °C. idu.ac.id |
| Metal-Phenolic Networks | Derivatized Phenols | Tunable sensing capabilities, enhanced stability. mdpi.com | Designing novel inorganic-organic hybrid sensors. mdpi.com |
| Smart Gels/Coatings | Allyl-functionalized Phenols | Stimuli-responsive cross-linking, self-healing. | Development of adaptive and responsive surfaces. |
Deeper Elucidation of Complex Reaction Networks and Intermediates
To optimize synthetic routes and control reaction outcomes, a fundamental understanding of the underlying reaction mechanisms is essential. Future research will employ a combination of advanced analytical techniques and computational modeling to map the complex reaction networks involving this compound.
Key Methodologies and Goals:
In-situ Spectroscopy: Techniques like NMR and FTIR spectroscopy will be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the kinetics of their formation and decay.
Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical methods will be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.net This is particularly useful for complex multi-step reactions where experimental detection of intermediates is challenging. mdpi.com
Isoconversional Kinetic Analysis: Advanced kinetic methods can help identify changes in the rate-limiting step during a reaction, providing crucial insights into complex mechanisms, especially in polymerization processes. mdpi.com
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemistry and materials science. ijsea.com These technologies can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and optimization of new molecules and materials. ugent.be
Future Applications for this compound:
Reaction Outcome Prediction: ML models, trained on large databases of chemical reactions, can predict the likely products, yields, and optimal conditions for reactions involving this compound. chemeurope.comeurekalert.org This can significantly reduce the number of experiments needed, saving time and resources. chemai.io Neural networks can be trained to rank potential products from a given set of reactants. researchgate.net
Catalyst Design: AI can be used to screen potential catalysts for specific transformations, such as the sustainable synthesis routes mentioned in section 7.1. By identifying the key features that lead to high activity and selectivity, ML can guide the design of novel, more effective catalysts.
Materials Discovery: ML models can predict the properties of new materials (e.g., polymers) containing this compound or its derivatives based solely on their chemical structure. llnl.govnih.gov This allows for the high-throughput virtual screening of thousands of potential candidates to identify those with desired properties, such as high thermal stability or specific electronic characteristics, before they are ever synthesized. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Allyl-6-t-butylphenol in academic laboratory settings?
- Methodological Answer : The synthesis typically involves allylation of 6-t-butylphenol derivatives under inert atmospheres (e.g., argon) using catalysts like aluminum chloride. Reaction conditions such as temperature (room temperature), solvent polarity, and reaction time (e.g., 3 hours for analogous compounds) significantly influence yields. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product as a yellow oil, confirmed by -NMR and electrospray ionization mass spectrometry (ESI-MS) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural confirmation?
- Methodological Answer : Gas chromatography (GC) paired with mass spectrometry (GC-MS) is critical for assessing purity, while -NMR and -NMR are essential for structural elucidation. For example, NIST Standard Reference Database 69 provides validated spectral data for structural comparisons, ensuring accuracy in assignments .
Q. How does the steric bulk of the t-butyl group influence the compound’s stability in different solvents?
- Methodological Answer : The t-butyl group enhances steric hindrance, reducing susceptibility to electrophilic attack. Stability studies should compare degradation rates in polar (e.g., methanol) versus nonpolar solvents (e.g., hexane) using accelerated aging tests under controlled light and temperature. Monitor degradation via HPLC or GC-MS to quantify byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity challenges in allylation reactions of 2-t-butylphenol derivatives?
- Methodological Answer : Competing pathways (e.g., O- vs. C-allylation) arise due to the electron-donating t-butyl group. Mechanistic studies using deuterium labeling or computational density functional theory (DFT) can identify transition states. Reaction optimization may require adjusting Lewis acid catalysts (e.g., AlCl) or solvent polarity to favor desired pathways .
Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound?
- Methodological Answer : Systematic replication under standardized conditions (e.g., inert atmosphere, controlled humidity) is critical. Cross-validate data using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and consult high-quality databases like NIST to reconcile discrepancies. Statistical analysis (e.g., ANOVA) can identify variables causing yield variability .
Q. What advanced computational methods predict the regioselectivity of electrophilic substitutions in this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals to predict sites for electrophilic attack. Compare computational results with experimental halogenation or nitration outcomes to refine predictive accuracy .
Develop a protocol for quantifying trace degradation products of this compound under oxidative conditions.
- Methodological Answer : Use GC-MS with a polar capillary column (e.g., DB-5) to separate degradation products. Employ internal standards (e.g., deuterated analogs) for quantification. Validate the method via spike-recovery experiments and limit of detection (LOD) studies. Oxidative stress tests should simulate accelerated conditions (e.g., HO/UV exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
